1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381994 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187085-97-8 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Key Chiral Intermediate in Drug Development
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial chiral building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate for neurokinin-1 (NK1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances the metabolic stability and lipophilicity of the final drug molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of its properties, synthesis, chiral separation, and its application in drug development for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This compound exists as a pair of enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The specific enantiomer used is critical for the desired pharmacological activity.
| Identifier | (R)-Enantiomer | (S)-Enantiomer | (R)-Enantiomer HCl Salt |
| CAS Number | 127733-47-5[1] | 127733-40-8 | 216002-20-9[2] |
| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N | C₁₀H₁₀ClF₆N |
| Molecular Weight | 257.18 g/mol | 257.18 g/mol [3] | 293.63 g/mol |
| Appearance | Liquid | - | Solid |
| Storage | 2-8°C, sealed in dry conditions[1] | - | - |
Applications in Drug Development
The primary application of this compound lies in its role as a chiral intermediate. The (R)-enantiomer is particularly important in the synthesis of:
-
Neurokinin-1 (NK1) Receptor Antagonists: These drugs, such as Casopitant, are used to treat chemotherapy-induced nausea and vomiting (CINV).[4] The NK1 receptor is a G-protein coupled receptor that, when activated by its endogenous ligand Substance P, triggers downstream signaling cascades involved in emesis and pain.
-
Selective Tetrodotoxin-Sensitive Sodium Channel Blockers: These compounds are being investigated as a novel class of analgesics for pain management.[4] The specific chirality of the amine is crucial for achieving the desired biological activity, with the (R)-enantiomer often demonstrating superior efficacy.[4]
Experimental Protocols
Synthesis via Reductive Amination
A common method for the synthesis of this compound is the reductive amination of 3,5-bis(trifluoromethyl)acetophenone.
Materials:
-
3,5-bis(trifluoromethyl)acetophenone
-
Ammonium acetate or ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)acetophenone (1 equivalent) and a suitable amine source such as ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to destroy excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M sodium hydroxide until the pH is >10.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of this compound can be separated using chiral HPLC.
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H.
Mobile Phase and Conditions:
-
A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
The flow rate is typically set at 1.0 mL/min.
-
Detection is monitored at a suitable UV wavelength, such as 220 nm.
Procedure:
-
Prepare a solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers and determine their retention times. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.
Quantitative Data
The following table summarizes key quantitative data related to the application of this compound as an intermediate in the development of the NK1 receptor antagonist, Casopitant.
| Parameter | Value | Context | Reference |
| Casopitant Bioavailability | High | Oral administration | [5] |
| Casopitant Time to Peak Absorption | 0.5 hours | Oral administration | [5] |
| Casopitant Efficacy (Complete Response) | 84.2% (150 mg dose) | Prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately emetogenic chemotherapy, in combination with ondansetron and dexamethasone. | [6] |
| Control Group Efficacy (Complete Response) | 69.4% | Ondansetron and dexamethasone alone. | [6] |
Visualizations
Neurokinin-1 (NK1) Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
Synthesis and Chiral Separation Workflow
Caption: Workflow for the synthesis and chiral separation of the amine.
In Vitro NK1 Receptor Antagonist Assay Workflow
Caption: Experimental workflow for an in vitro NK1 receptor antagonist assay.
References
- 1. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 6. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct physicochemical properties that are crucial for its application in medicinal chemistry. This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key signaling pathway.
Core Physical Properties
The physical characteristics of this compound are pivotal for its handling, reaction optimization, and formulation. While experimentally determined data is limited, predicted values provide valuable insights into its behavior.
Data Presentation
The following table summarizes the available quantitative data for both the (R)- and (S)-enantiomers of this compound.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Formula | C₁₀H₉F₆N[1][2] | C₁₀H₉F₆N[3] |
| Molecular Weight | 257.18 g/mol [1] | 257.18 g/mol [3] |
| Boiling Point | 168.9 ± 35.0 °C (Predicted)[1] | 196.3 °C at 760 mmHg[4] |
| Density | 1.327 ± 0.06 g/cm³ (Predicted)[1] | 1.18 g/cm³[4] |
| pKa | 8.39 ± 0.10 (Predicted)[1] | 8.39 ± 0.10 (Predicted)[4] |
| Physical Form | Liquid[1] | - |
| Color | Clear[1] | - |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies applicable to this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.[5]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Sample of this compound
Procedure:
-
A small amount of the amine is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil.
-
The Thiele tube is gently heated, causing a slow and steady rise in temperature.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
Determination of Density
Density, the mass per unit volume, is a fundamental physical property.
Apparatus:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance
-
Water bath (for temperature control)
-
Sample of this compound
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the amine, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature until thermal equilibrium is reached.
-
The mass of the pycnometer filled with the amine is measured.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined.
-
The density of the amine is calculated using the formula: Density of amine = (mass of amine / mass of water) * density of water
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.[6][7]
Apparatus:
-
Test tubes
-
Vortex mixer
-
Various solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Sample of this compound
Procedure:
-
A small, measured amount of the amine (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand and is visually inspected for the presence of any undissolved material.
-
The solubility is qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the concentration of the dissolved amine can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.
-
To test solubility in acidic solution, a few drops of a dilute acid (e.g., 1 M HCl) can be added to the aqueous suspension of the amine.[6][7] Formation of a clear solution indicates the formation of a water-soluble amine salt.
Determination of pKa
The pKa is a measure of the acidity of a compound. For an amine, it refers to the acidity of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.[8][9]
Apparatus:
-
pH meter (calibrated)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Sample of this compound
Procedure:
-
A known concentration of the amine is dissolved in a suitable solvent (e.g., a mixture of water and ethanol if the amine is not fully water-soluble).
-
The pH electrode is immersed in the amine solution, and the initial pH is recorded.
-
The standardized acid solution is added in small, known increments from the burette.
-
After each addition, the solution is stirred until the pH reading stabilizes, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.
Role in Neurokinin-1 (NK1) Receptor Antagonism
This compound is a key chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Casopitant.[10] These antagonists block the action of Substance P, a neuropeptide involved in nausea and vomiting.
dot
Caption: Synthetic pathway of Casopitant and its mechanism of action.
The diagram above illustrates the crucial role of this compound as a starting material in the multi-step synthesis of Casopitant. Casopitant then acts as an antagonist at the neurokinin-1 (NK1) receptor, effectively blocking the binding of Substance P. This blockade inhibits the Gq-protein coupled downstream signaling cascade that involves Phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the physiological responses of nausea and vomiting.
References
- 1. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 127733-47-5 [amp.chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemhaven.org [chemhaven.org]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy this compound | 187085-97-8 [smolecule.com]
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This chiral amine is a critical building block in modern medicinal chemistry, particularly in the development of neurokinin-1 (NK1) receptor antagonists.
Chemical Structure and Properties
This compound is a chiral organic compound featuring a phenyl ring substituted with two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The compound exists as two enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
The key identifiers and physicochemical properties are summarized in the table below.
| Property | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[2] | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[3] |
| Synonyms | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine[2] | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine[3] |
| CAS Number | 127733-40-8[2] | 127733-47-5[3] |
| Molecular Formula | C₁₀H₉F₆N[2] | C₁₀H₉F₆N[3] |
| Molecular Weight | 257.18 g/mol [2] | 257.18 g/mol |
| Appearance | - | Clear liquid |
| Boiling Point | 196.3°C at 760 mmHg[4] | 168.9±35.0 °C (Predicted) |
| Density | 1.18 g/cm³[4] | 1.327±0.06 g/cm³ (Predicted) |
| pKa (Acidity Constant) | 8.39±0.10 (Predicted)[4] | 8.39±0.10 (Predicted) |
| Flash Point | 78.8°C[4] | - |
| Storage Temperature | - | 2-8°C |
Synthesis and Experimental Protocols
The enantiomerically pure forms of this compound are highly valuable. Biocatalytic methods, particularly enzymatic asymmetric synthesis, have emerged as efficient and environmentally sustainable routes compared to traditional chemical methods.[5]
Enzymatic Asymmetric Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
A highly efficient method for synthesizing the (R)-enantiomer involves a bienzyme cascade system.[6] This system utilizes an R-ω-transaminase (such as ATA117) for the asymmetric amination of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. An alcohol dehydrogenase (ADH) is introduced to shift the reaction equilibrium by removing the acetone co-product, thereby increasing the product yield.[6]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, a crucial chiral intermediate in the development of various pharmaceuticals. The guide details methodologies for asymmetric synthesis and chiral resolution, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual workflows are provided to elucidate the synthesis processes.
Introduction
This compound, particularly its enantiomerically pure forms ((R)- and (S)-isomers), serves as a vital building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds. The synthesis of this amine with high enantiopurity is, therefore, a critical step in the drug development pipeline. This guide explores the most effective and commonly employed synthetic strategies to obtain this key intermediate.
The primary precursor for the synthesis of this compound is 3',5'-bis(trifluoromethyl)acetophenone. An efficient and safe preparation of this starting material is paramount for the overall success of the synthesis.
Synthesis of the Starting Material: 3',5'-Bis(trifluoromethyl)acetophenone
A practical and safe method for the preparation of 3',5'-bis(trifluoromethyl)acetophenone involves the acylation of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene.[1]
Experimental Protocol: Grignard Reaction and Acylation
A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) is cooled, and a solution of isopropylmagnesium chloride (i-PrMgCl) in THF is added dropwise to form the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium chloride.[1] This Grignard solution is then added to a cooled solution of excess acetic anhydride.[1] The reaction is subsequently quenched with water, and the product is purified by distillation.[1]
Safety Note: The preparation of trifluoromethylphenyl Grignard reagents can be hazardous and potentially explosive, especially upon loss of solvent or moderate heating.[2][3] It is crucial to follow established safety protocols and conduct the reaction under controlled conditions.
Quantitative Data
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 3,5-Bis(trifluoromethyl)bromobenzene | i-PrMgCl, Acetic Anhydride | THF | 86-87% | >98% | [1] |
Asymmetric Synthesis Pathways
Asymmetric synthesis is the preferred approach for obtaining enantiomerically pure this compound, as it avoids the loss of 50% of the material inherent in chiral resolution.
Biocatalytic Asymmetric Reductive Amination
A highly efficient method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is through a bienzyme cascade system utilizing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH).[2] This chemoenzymatic approach offers excellent enantioselectivity and high yields under mild reaction conditions.[2]
References
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Comprehensive Technical Guide
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart valuable electronic and steric properties, making it a crucial building block for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The physicochemical properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₆N | [1][2][3] |
| Molecular Weight | 257.18 g/mol | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
| pKa (Predicted) | 8.39 ± 0.10 | [2] |
| Appearance | Not explicitly stated, likely a liquid at room temperature | |
| Solubility | No data available | |
| Melting Point | Not available | [2] |
Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
The synthesis of enantiomerically pure (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be achieved through various methods, with biocatalytic approaches offering high stereoselectivity and environmentally benign reaction conditions. A prominent method involves the asymmetric amination of the corresponding ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone, using a stereoselective transaminase enzyme.
Biocatalytic Synthesis Workflow
The following diagram illustrates a typical workflow for the biocatalytic synthesis of the enantiomerically pure amine. For the synthesis of the (S)-enantiomer, an (S)-selective ω-transaminase would be employed.
Caption: Workflow for the biocatalytic synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Experimental Protocol: Biocatalytic Asymmetric Amination
This protocol is adapted from a method for the synthesis of the (R)-enantiomer and can be modified for the (S)-enantiomer by selecting an appropriate (S)-selective ω-transaminase.[4]
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 9.0).
-
Add the precursor, 3',5'-bis(trifluoromethyl)acetophenone, dissolved in a co-solvent like DMSO to the buffer.
-
Add the amine donor, such as isopropylamine, to the mixture.
-
Add the cofactor, pyridoxal-5'-phosphate (PLP), to the reaction system.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the (S)-selective ω-transaminase enzyme preparation (e.g., whole cells or purified enzyme).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation (e.g., 180 rpm) for a specified period (e.g., 24 hours).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction and extract the product into an organic solvent (e.g., ethyl acetate).
-
-
Purification and Analysis:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
-
Confirm the identity and enantiomeric excess of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.
-
Applications in Asymmetric Synthesis
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral auxiliary and a precursor for chiral ligands and organocatalysts used in various asymmetric transformations. The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, which can be advantageous in certain catalytic cycles.
Mechanism of Asymmetric Induction
Chiral amines like (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be used to synthesize chiral catalysts that induce stereoselectivity through the formation of diastereomeric transition states. The following diagram illustrates a generalized mechanism for a chiral amine-derived catalyst in an asymmetric reaction.
Caption: Generalized mechanism of asymmetric induction by a chiral catalyst.
Representative Experimental Protocol: Asymmetric aza-Henry Reaction
This protocol provides a general framework for an asymmetric aza-Henry reaction, where a catalyst derived from (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine could potentially be employed.[5]
-
Catalyst Preparation (if necessary):
-
Synthesize the chiral catalyst by reacting (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine with a suitable reagent to form, for example, a chiral thiourea or a metal complex.
-
-
Reaction Setup:
-
To a solution of the chiral catalyst (e.g., 1-10 mol%) in a suitable solvent (e.g., mesitylene) under an inert atmosphere, add the nitroalkane (e.g., nitromethane) and a base (if required).
-
Stir the mixture for a short period (e.g., 5 minutes).
-
-
Aza-Henry Reaction:
-
Add the N-protected trifluoromethyl ketimine substrate to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the desired α-trifluoromethyl β-nitroamine.
-
-
Analysis:
-
Determine the yield and enantioselectivity (e.e.) of the product using HPLC with a chiral stationary phase.
-
Conclusion
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a highly functionalized chiral building block with significant potential in the development of new synthetic methodologies and the synthesis of valuable chiral compounds. The presence of the trifluoromethyl groups influences its chemical properties in a way that can be exploited to achieve high levels of stereocontrol in asymmetric reactions. The biocatalytic route to its synthesis offers an efficient and sustainable method for its production. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. pschemicals.com [pschemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct chemical and biological properties. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a critical intermediate in the development of novel therapeutics.
Physicochemical Properties
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is typically a clear liquid at room temperature.[1] While specific experimentally determined data for some properties are limited, predicted values and data for its hydrochloride salt provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₆N | [1][2] |
| Molecular Weight | 257.18 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Boiling Point (Predicted) | 168.9 ± 35.0 °C | [1] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.39 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Hydrochloride Salt Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClF₆N | [3] |
| Molecular Weight | 293.64 g/mol | N/A |
| CAS Number | 216002-20-9 | [3] |
Most aliphatic amines exhibit solubility in polar organic solvents.[4]
Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
The synthesis of this chiral amine can be achieved through both chemical and enzymatic methods. The enzymatic route is often preferred due to its high stereoselectivity and milder reaction conditions.
Experimental Protocol 1: Enzymatic Synthesis using ω-Transaminase
This protocol outlines the asymmetric synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine from 3',5'-bis(trifluoromethyl)acetophenone using a bienzyme system of ω-transaminase and alcohol dehydrogenase.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (amine donor)
-
ω-Transaminase (e.g., from Arthrobacter sp.)
-
Alcohol dehydrogenase (ADH)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
NAD⁺/NADH (cofactor for ADH)
-
Tris-HCl buffer (pH 8.0-9.0)
-
Organic solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, the substrate (dissolved in a minimal amount of co-solvent like DMSO), and isopropylamine.
-
Add the ω-transaminase and pyridoxal 5'-phosphate to the mixture.
-
To drive the reaction equilibrium towards the product, add alcohol dehydrogenase and NAD⁺. The ADH will convert the acetone byproduct to isopropanol.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical method, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography or distillation.
Workflow for Enzymatic Synthesis:
References
Navigating the Safety Profile of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and technical sources to ensure a thorough understanding for researchers and professionals working with this compound.
Chemical and Physical Properties
While extensive experimental data for this compound is not uniformly available across public sources, the following table summarizes the reported and predicted physical and chemical properties for its enantiomeric forms. It is crucial to note that some of these values are predicted and should be treated as estimates.
| Property | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
| CAS Number | 127733-47-5 | 127733-40-8 |
| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol | 257.18 g/mol |
| Boiling Point | 168.9 ± 35.0 °C (Predicted)[1] | 196.3 °C at 760 mmHg |
| Density | 1.327 ± 0.06 g/cm³ (Predicted)[1] | 1.18 g/cm³ |
| pKa | 8.39 ± 0.10 (Predicted)[1] | 8.39 ± 0.10 (Predicted) |
| Form | Liquid[1] | Not Specified |
| Color | Clear[1] | Not Specified |
Toxicological Profile and Hazard Identification
Based on available safety data sheets, this compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Experimental Protocols for Hazard Assessment
The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are provided to give researchers a framework for conducting safety evaluations.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The degree of irritation is scored numerically.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To assess the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Healthy, adult albino rabbits are used.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.
-
Scoring: Ocular lesions are scored using a standardized system.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.[2] This method aims to identify a dose that causes evident toxicity without mortality.[2]
Methodology:
-
Animal Model: Typically, female rats are used.[3]
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.[4]
-
Main Study: Animals are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[2][4] A group of animals (usually 5) of a single sex is used for each dose level investigated.[2]
-
Administration: The substance is administered orally by gavage.[2] Animals are fasted before dosing.[2]
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[4] Body weight is measured weekly.[2] A gross necropsy is performed on all animals at the end of the study.[2]
Acute Dermal Toxicity (Based on OECD Guideline 402)
Objective: To assess the adverse effects of a single dermal exposure to a substance.[5]
Methodology:
-
Animal Model: Rats or rabbits are commonly used.[5]
-
Application: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.[6]
-
Exposure: The exposure period is 24 hours.[5]
-
Observation: Animals are observed for 14 days for clinical signs of toxicity, dermal irritation, and mortality.[5] Body weights are recorded weekly.[6] A gross necropsy is performed at the end of the study.[6]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
Objective: To evaluate the health hazards from short-term inhalation exposure to a substance.[7][8]
Methodology:
-
Animal Model: The preferred species is the rat.[9]
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber, typically for 4 hours.[8][10]
-
Concentrations: A traditional study involves a limit concentration or at least three different concentrations.[9][10]
Handling, Storage, and First Aid
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualized Workflows and Relationships
To further clarify the safety protocols and logical relationships in handling this compound, the following diagrams are provided.
Caption: Hazard identification and mitigation workflow.
Caption: Personal Protective Equipment (PPE) selection workflow.
References
- 1. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 127733-47-5 [amp.chemicalbook.com]
- 2. oecd.org [oecd.org]
- 3. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 5. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
Spectroscopic Profile of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl groups, which can enhance metabolic stability and binding affinity. This document presents available and predicted spectroscopic data, detailed experimental protocols for obtaining such data, and a generalized workflow for spectroscopic analysis.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.8 | s | 1H | Ar-H (H4) | The proton situated between the two trifluoromethyl groups is expected to be a singlet and shifted significantly downfield. |
| ~7.7 | s | 2H | Ar-H (H2, H6) | The two equivalent aromatic protons are also expected to be singlets due to the meta-substitution pattern. |
| ~4.3 | q | 1H | CH-NH₂ | The methine proton, coupled to the methyl protons and potentially the amine protons, is expected to be a quartet. |
| ~1.8 | br s | 2H | NH₂ | The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. Exchange with D₂O would cause this signal to disappear. |
| ~1.5 | d | 3H | CH₃ | The methyl protons, coupled to the methine proton, are expected to be a doublet. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~148 | C1 | The aromatic carbon attached to the ethylamine group. |
| ~132 (q) | C3, C5 | The aromatic carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. |
| ~123 (q) | CF₃ | The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant. |
| ~125 | C2, C6 | The aromatic carbons ortho to the ethylamine group. |
| ~121 | C4 | The aromatic carbon para to the ethylamine group. |
| ~51 | CH-NH₂ | The methine carbon. |
| ~25 | CH₃ | The methyl carbon. |
Solvent: CDCl₃. The chemical shifts of carbons attached to or near fluorine atoms are subject to through-space coupling.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium-Weak | Aromatic C=C stretch |
| 1470-1430 | Medium | Aromatic C=C stretch |
| 1350-1120 | Strong | C-F stretch (trifluoromethyl groups) |
| ~1170 & ~1130 | Very Strong | Symmetric and asymmetric C-F stretches |
| 850-800 | Strong | Aromatic C-H out-of-plane bend |
Sample preparation: Thin film or KBr pellet.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 257 | [M]⁺ (Molecular Ion) |
| 242 | [M-CH₃]⁺ |
| 240 | [M-NH₃]⁺ |
| 188 | [M-CF₃]⁺ |
Ionization method: Electron Ionization (EI). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance III 100 MHz spectrometer (or equivalent).
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of neat liquid or solid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC with a 5977A MSD.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for a synthesized and purified sample.
An In-depth Technical Guide to the Solubility of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The document is intended for researchers, scientists, and professionals in drug development who are working with this compound. It consolidates available physicochemical data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing its solubility.
Physicochemical Properties
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its physicochemical properties provide insights into its expected solubility behavior. The properties for the (S)-enantiomer are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H9F6N | [1] |
| Molecular Weight | 257.18 g/mol | [1] |
| pKa (Predicted) | 8.39 ± 0.10 | [2] |
| Boiling Point | 196.3°C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
Factors Influencing Solubility
The solubility of this compound is primarily governed by its molecular structure, which includes a basic amine group and two highly electronegative trifluoromethyl groups on a phenyl ring.
-
pH: As a primary amine, this compound is expected to exhibit significantly increased solubility in acidic aqueous solutions. The basic nitrogen atom can be protonated to form an ammonium salt, which is more polar and thus more water-soluble than the free base.[3][4]
-
Fluorination: The presence of two trifluoromethyl (-CF3) groups has a profound effect on the molecule's polarity and intermolecular interactions. Highly fluorinated organic molecules are often both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar, hydrocarbon-based organic solvents).[5] This is due to the high intramolecular forces and low intermolecular forces characteristic of perfluorinated compounds.[6]
-
Solvent Choice: The choice of solvent is critical. While its fluorinated nature might limit solubility in simple alkanes, its aromatic ring and amine group may allow for some solubility in polar aprotic solvents.
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[7] However, the exact temperature dependence for this specific compound would need to be determined experimentally.
The logical relationship between these factors and the resulting solubility is depicted in the following diagram.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols are adapted from standard laboratory methods for solubility assessment.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound in aqueous media at different pH values.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (e.g., pH 4.0, 7.4, 9.0)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Create a calibration curve by preparing a series of known concentrations.
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the aqueous buffer solutions.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect an aliquot of the supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method against the prepared calibration curve.
Organic Solvent Solubility Determination
This protocol is used to determine the solubility in various organic solvents.
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, heptane)
-
Vials, shaker, centrifuge, and analytical instrumentation as above.
Procedure:
-
Method: Follow the same shake-flask procedure as described for aqueous solubility, substituting the aqueous buffers with the selected organic solvents.
-
Analysis: Ensure the analytical method (e.g., HPLC mobile phase) is compatible with the solvent being tested.
The general workflow for experimental solubility determination is outlined in the diagram below.
Caption: Experimental workflow for solubility determination.
Data Presentation
While specific experimental data is not available, the results from the protocols described above should be compiled into clear, structured tables for easy comparison.
Table 1: Aqueous Solubility at Various pH (25°C)
| pH | Solubility (mg/mL) | Solubility (mol/L) |
| 4.0 | Experimental Value | Experimental Value |
| 7.4 | Experimental Value | Experimental Value |
| 9.0 | Experimental Value | Experimental Value |
Table 2: Solubility in Organic Solvents (25°C)
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Heptane | 1.9 | Experimental Value |
| Dichloromethane | 9.1 | Experimental Value |
| Ethyl Acetate | 6.0 | Experimental Value |
| Ethanol | 24.5 | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value |
| Methanol | 32.7 | Experimental Value |
This guide provides a framework for understanding and experimentally determining the solubility of this compound. The combination of its amine functionality and extensive fluorination suggests a complex solubility profile that must be characterized empirically for applications in research and drug development.
References
- 1. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. chemhaven.org [chemhaven.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
1-(3,5-bis(trifluoromethyl)phenyl)ethanamine stability and storage
An In-depth Technical Guide to the Stability and Storage of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage requirements for this compound, a key chiral building block in pharmaceutical synthesis. Adherence to these guidelines is crucial for maintaining the compound's purity, and integrity, and ensuring safety in the laboratory.
Chemical Stability and Degradation Profile
This compound is a robust molecule, generally stable at room temperature when stored in closed containers under normal handling and storage conditions.[1][2] However, its stability can be compromised by several factors, including exposure to air, elevated temperatures, and incompatible materials.
Key Stability Considerations:
-
Air Sensitivity: Some evidence suggests that the compound may be air-sensitive. To prevent potential degradation through oxidation or reaction with atmospheric components, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[3]
-
Thermal Decomposition: Exposure to high temperatures can lead to thermal decomposition. This process can release hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[4]
-
Incompatible Materials: The compound is incompatible with strong acids and oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and degradation of the material. Additionally, it may be corrosive to certain metals.[3]
-
Light Sensitivity: While not universally reported, protection from direct sunlight is a prudent measure to prevent potential photolytic degradation.[5]
Recommended Storage Protocols
To ensure the long-term stability and quality of this compound, the following storage conditions are mandatory.
Primary Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6][7] | To minimize thermal degradation and preserve the integrity of the compound. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[3] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly closed, original container.[4][8] Store in a corrosive-resistant container.[5] | To prevent contamination and exposure to air and moisture. |
| Location | A dry, cool, and well-ventilated area.[8] | To ensure a stable environment and mitigate risks from potential leaks or spills. |
| Incompatibilities | Store away from acids, oxidizing agents, and foodstuff containers.[8][9] | To prevent hazardous chemical reactions. |
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. Note that some values are predicted and should be considered as estimates.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₆N | [7][10][11][12] |
| Molecular Weight | 257.18 g/mol | [6][7][10][12] |
| Boiling Point | 196.3°C at 760 mmHg | [1] |
| 168.9 ± 35.0 °C (Predicted) | [7][13] | |
| Density | 1.18 g/cm³ | [1] |
| 1.327 ± 0.06 g/cm³ (Predicted) | [7][13] | |
| Acidity (pKa) | 8.39 ± 0.10 (Predicted) | [1][7][13] |
| Flash Point | 78.8°C | [1] |
| Appearance | Clear liquid | [7][13] |
Experimental Protocols: Forced Degradation Study Framework
While a specific, validated stability-indicating assay for this compound is not found in the reviewed literature, a general forced degradation study can be designed to understand its degradation pathways. Such studies are crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products and identify conditions that affect the stability of this compound.
Methodology Outline:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the stock solution to a variety of stress conditions. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to the initial concentration. Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. This data is foundational for developing a stability-indicating method.
Visualized Workflows and Relationships
The following diagrams illustrate the key relationships for the safe handling and storage of this compound.
Caption: Logical workflow for the storage and handling of the compound.
Caption: Potential degradation pathways under stress conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 127733-47-5 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chiral-labs.com [chiral-labs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
Commercial Availability and Technical Guide for 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical methodologies for 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This chiral amine is a critical building block in pharmaceutical synthesis, most notably as a key intermediate in the production of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.
Commercial Availability
This compound is commercially available from various chemical suppliers in its racemic form, as well as its separated (R)- and (S)-enantiomers, and as hydrochloride salts. The availability of different forms allows for flexibility in synthetic strategies, particularly in the development of stereospecific pharmaceuticals. Below is a summary of the available forms and their corresponding CAS numbers.
| Compound Name | CAS Number | Common Forms Available |
| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | 127733-47-5 | Free base, Hydrochloride salt |
| (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | 127733-40-8 | Free base, Hydrochloride salt |
| (rac)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 | Free base |
A survey of commercial suppliers indicates that the purity of the enantiopure forms is typically offered at a minimum of 95%. Specific quantitative data from representative suppliers is summarized in the table below. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity and impurity profiles.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Purity (Typical) | ≥95% | ≥95%[1] | Not specified |
| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N[1][2] | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol | 257.18 g/mol [2] | 257.18 g/mol |
| Boiling Point | 196.3°C at 760 mmHg (Predicted) | 196.3°C at 760 mmHg[1] | Not specified |
| Density | 1.327 g/cm³ (Predicted) | 1.18 g/cm³[1] | Not specified |
| pKa | 8.39 ± 0.10 (Predicted) | 8.39 ± 0.10 (Predicted)[1] | Not specified |
Key Applications in Drug Development
The primary application of this compound in drug development is as a crucial chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists.[3] The most prominent example is Aprepitant, an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[4][5] The (R)-enantiomer of the amine is specifically required for the synthesis of Aprepitant.[6]
The trifluoromethyl groups on the phenyl ring are critical for the pharmacological activity of the final drug molecule. These electron-withdrawing groups enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties, such as absorption and half-life.[7]
Experimental Protocols
Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via Biocatalytic Asymmetric Amination
A highly efficient and stereoselective method for the synthesis of the (R)-enantiomer involves a bienzyme cascade system.[8] This method utilizes an R-ω-transaminase (ATA117) for the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, resulting in high enantiomeric excess (>99.9%).[8]
Materials:
-
3,5-bis(trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Recombinant E. coli cells (0.25 g wet weight) are resuspended in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0).[8]
-
The substrate, 3,5-bis(trifluoromethyl)acetophenone (207.8 mM), is dissolved in 0.3 mL of DMSO.[8]
-
To the cell suspension, add the substrate solution, isopropylamine (1038.8 mM), and PLP (1 mM).[8]
-
The total reaction volume is brought to 2 mL with 0.1 M Tris-HCl buffer (pH 9.0).[8]
-
The reaction mixture is incubated at 40°C with shaking at 180 rpm for 24 hours.[8]
-
The product, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, can be isolated and purified using standard extraction and chromatography techniques.
Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via Resolution of Racemic Amine
Analytical Methodologies
Accurate determination of purity and enantiomeric excess is critical for the use of this compound in pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric purity of the amine. Polysaccharide-based chiral stationary phases (CSPs) are typically effective for the separation of enantiomers of chiral amines.
Typical HPLC Conditions:
-
Column: A cellulose-based or amylose-based chiral column (e.g., CHIRALCEL OD-H or CHIRALPAK AD-H).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane or cyclohexane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation. For primary amines, the addition of a small amount of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) to the mobile phase can improve peak shape and resolution.[10]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and for purity assessment.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-N), and the methyl protons (CH₃). The chemical shifts will be influenced by the trifluoromethyl groups.
-
¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule, with the trifluoromethyl carbons appearing at a characteristic downfield shift.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and purity of fluorinated compounds. A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Signaling Pathway and Mechanism of Action
This compound is a precursor to Aprepitant, which functions by blocking the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in transmitting signals related to pain, inflammation, and emesis (vomiting).[3][8]
When chemotherapy is administered, it can induce the release of Substance P in the brain.[8] Substance P then binds to and activates NK1 receptors located in the vomiting center of the brainstem.[8] This activation triggers a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting.[8]
Aprepitant, as a selective NK1 receptor antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from binding and activating it.[8][11] This blockade of the NK1 receptor signaling pathway is the mechanism by which Aprepitant exerts its antiemetic effects.[12]
Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
Experimental Workflow for Sourcing and Quality Control
The following workflow outlines the key steps for researchers and developers in sourcing and verifying the quality of this compound for use in drug development.
Caption: Workflow for Sourcing and Quality Control of the Chiral Amine.
References
- 1. Aprepitant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 7. biophysics.org [biophysics.org]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jnccn.org [jnccn.org]
- 12. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a critical chiral intermediate in the synthesis of various pharmaceuticals, notably as a building block for selective tetrodotoxin-sensitive blockers used in pain management.[1] The stereochemistry of this amine is crucial for its biological activity, necessitating highly enantioselective synthetic routes. Traditional chemical methods for producing chiral amines often involve harsh conditions and the use of expensive, toxic heavy metal catalysts.[2] Biocatalytic asymmetric amination, employing enzymes such as transaminases, presents a greener, more efficient, and highly selective alternative.[3]
This document provides detailed application notes and protocols for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine from 3',5'-bis(trifluoromethyl)acetophenone using a bienzyme cascade system. This system utilizes an R-ω-transaminase (ATA117) for the asymmetric amination and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, leading to high yields and exceptional enantiomeric excess.[1]
Principle of the Bienzyme Cascade System
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is achieved through the asymmetric amination of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. The core of this process is the R-ω-transaminase (ATA117), which catalyzes the transfer of an amino group from an amine donor (isopropylamine - IPA) to the ketone. This reaction is reversible, and the accumulation of the acetone byproduct can limit the product yield.[1]
To overcome this limitation, an alcohol dehydrogenase (ADH) is introduced into the system. The ADH consumes the acetone byproduct, converting it to isopropanol, thereby driving the reaction equilibrium towards the formation of the desired chiral amine product. This bienzyme cascade system results in significantly improved conversion and product yield.[1]
Caption: Workflow of the bienzyme cascade for the synthesis of the target chiral amine.
Experimental Protocols
Materials and Reagents
-
3',5'-Bis(trifluoromethyl)acetophenone (Substrate)
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (Standard)
-
Isopropylamine (IPA) (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP) (Cofactor)
-
NADH (Cofactor)
-
Dimethyl sulfoxide (DMSO) (Co-solvent)
-
Tris-HCl buffer
-
Recombinant E. coli cells expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). Various expression systems can be used, with the pETDuet-ATA117-ADH co-expression system showing high efficiency.[1]
Protocol 1: Whole-Cell Biocatalysis using Co-expressed ATA117 and ADH
This protocol is based on the use of whole recombinant E. coli cells co-expressing both ATA117 and ADH, which simplifies the process by eliminating the need for enzyme purification.[1]
-
Cell Preparation:
-
Cultivate recombinant E. coli cells (e.g., BL21(DE3)/pETDuet-ATA117-ADH) in an appropriate growth medium containing antibiotics for plasmid maintenance.
-
Induce protein expression with IPTG at a suitable cell density and continue cultivation at a reduced temperature (e.g., 16-20 °C) overnight.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet three times with normal saline to remove residual medium components.[1]
-
-
Reaction Setup:
-
In a reaction vessel, resuspend 0.25 g of the wet cell pellet in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0).[1]
-
Add 0.3 mL of a solution of 3',5'-bis(trifluoromethyl)acetophenone in DMSO (final substrate concentration: 207.8 mM).[1]
-
Add isopropylamine (final concentration: 1038.8 mM).[1]
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.[1]
-
Adjust the final reaction volume to 2 mL with 0.1 M Tris-HCl buffer (pH 9.0).[1]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 40 °C with agitation (180 rpm) for 24 hours.[1]
-
-
Work-up and Analysis:
-
After the reaction, quench the reaction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the conversion and enantiomeric excess (e.e.) of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
Protocol 2: Free Enzyme Biocatalysis
This protocol utilizes the purified or partially purified enzymes.
-
Reaction Setup:
-
To a reaction vessel, add 0.1 M Tris-HCl buffer (pH 9.0).
-
Add 3',5'-bis(trifluoromethyl)acetophenone dissolved in DMSO to a final concentration of 166.6 mM.[1]
-
Add isopropylamine to a final concentration of 832.8 mM.[1]
-
Add PLP to a final concentration of 1 mM.[1]
-
Add NADH to a final concentration of 1 x 10⁻³ mol/L.[1]
-
Add 15 mg of ATA117 (0.18 U/mg) and 18 mg of ADH (0.15 U/mg).[1]
-
Adjust the final volume with the Tris-HCl buffer.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at the desired temperature (e.g., 40 °C) with agitation for 24 hours.[1]
-
-
Work-up and Analysis:
-
Follow the same work-up and analysis procedure as described in Protocol 1.
-
Data Presentation
The efficiency of the biocatalytic synthesis is highly dependent on the reaction conditions and the expression system used for the enzymes. The following tables summarize key quantitative data from optimization experiments.
Table 1: Comparison of Different Bienzyme Expression Systems for the Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine [1]
| Expression System | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| pETDuet-ATA117-ADH | 207.8 | >99 | >99 |
| pACYCDuet-ATA117-ADH | 207.8 | >99 | >99 |
| pETDuet-ATA117/pET28a-ADH | 207.8 | >99 | >99 |
| pACYCDuet-ATA117/pET28a-ADH | 207.8 | >99 | >99 |
| pACYCDuet-ATA117/pETDuet-ADH | 207.8 | >99 | >99 |
Table 2: Effect of Temperature on the Bienzyme Cascade Reaction with Free Enzymes [1]
| Temperature (°C) | Conversion with ADH (%) | Conversion without ADH (%) |
| 30 | 85.3 | 62.1 |
| 35 | 92.7 | 68.5 |
| 40 | 98.6 | 73.4 |
| 45 | 96.2 | 71.8 |
| 50 | 91.5 | 65.9 |
Visualization of the Experimental Workflow
References
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 3. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienz… [ouci.dntb.gov.ua]
Application Notes and Protocols: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral amine that serves as a robust chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to direct the stereoselective formation of new stereocenters in prochiral substrates. The bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group provides significant steric hindrance, which effectively shields one face of a reactive intermediate, leading to high diastereoselectivity in a variety of chemical transformations. This chiral auxiliary is particularly effective in the asymmetric synthesis of α-substituted carboxylic acids, which are important building blocks in the development of pharmaceuticals and other bioactive molecules.
These application notes provide detailed protocols for the use of (R)- or (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. The protocols cover the attachment of the auxiliary to a carboxylic acid, the diastereoselective alkylation of the resulting amide, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.
Key Features of this compound as a Chiral Auxiliary:
-
High Diastereoselectivity: The sterically demanding bis(trifluoromethyl)phenyl group provides excellent facial shielding, leading to high diastereomeric ratios in subsequent reactions.
-
Crystallinity: The derivatives of this auxiliary are often crystalline, facilitating purification by recrystallization.
-
Robustness: The auxiliary is stable to a range of reaction conditions.
-
Recoverability: The chiral auxiliary can often be recovered after cleavage for reuse.
Application: Asymmetric Synthesis of α-Alkylated Carboxylic Acids
A primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of carboxylic acids. The general strategy involves the formation of a chiral amide, followed by enolate formation and subsequent alkylation. The bulky auxiliary directs the approach of the electrophile to the opposite face of the enolate, resulting in a high degree of stereocontrol.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary to a Carboxylic Acid
This protocol describes the formation of a chiral amide from a carboxylic acid and (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware for extraction and filtration.
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.
-
Amide Formation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization to afford the pure chiral amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the enolization of the chiral amide and subsequent diastereoselective alkylation.
Materials:
-
Chiral amide from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Dry ice/acetone bath (-78 °C)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions and work-up.
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) or LHMDS (1.1 eq) in THF dropwise to the amide solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The optimal reaction time may vary depending on the electrophile.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or by high-performance liquid chromatography (HPLC) on a chiral stationary phase after cleavage of the auxiliary.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid
This protocol describes the hydrolysis of the alkylated chiral amide to liberate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated chiral amide from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
Hydrogen peroxide (30% aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for hydrolysis and extraction.
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the alkylated chiral amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of LiOH (4.0 eq) or KOH (4.0 eq), followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours and then at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous solution with diethyl ether or dichloromethane to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer for reuse.
-
Isolation of the Carboxylic Acid: Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purification and Analysis: Purify the carboxylic acid by column chromatography or distillation if necessary. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation
The following table summarizes representative data for the asymmetric alkylation of a propanoic acid derivative using (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine as the chiral auxiliary.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | (R)-2-Methylpropanoic acid derivative | 85 | >95:5 |
| 2 | CH₃CH₂I | (R)-2-Ethylpropanoic acid derivative | 82 | >95:5 |
| 3 | PhCH₂Br | (R)-2-Benzylpropanoic acid derivative | 88 | >98:2 |
Yields are for the purified alkylated amide. Diastereomeric ratios were determined by ¹H NMR analysis of the crude product.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of α-alkylated carboxylic acids.
Caption: Logical relationship illustrating stereocontrol by the chiral auxiliary.
Chiral resolution of amines with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
Topic: Chiral Resolution of Amines with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, as different enantiomers of a molecule can exhibit distinct biological activities.[1][2] More than 80% of all drugs and drug candidates contain amine functionality, many of which are chiral.[3] One of the most common and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[4] This process involves reacting the racemic amine with a single enantiomer of a chiral acid, creating a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5][6]
While this compound is a valuable chiral building block in its own right, particularly as a key intermediate for pharmaceuticals, its application as a resolving agent for other amines is not widely documented in the reviewed literature.[7][8] The protocols and data presented here are therefore based on the general principles of diastereomeric salt resolution using analogous chiral resolving agents for amines, providing a foundational methodology that can be adapted for screening and optimization.[4][9]
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique relies on the conversion of a pair of enantiomers into a pair of diastereomers. As diastereomers have different physical and chemical properties, they can be separated by conventional methods like fractional crystallization. The process can be summarized in three main steps:
-
Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a mixture of two diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on differences in their solubility in a specific solvent system. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.
-
Liberation of the Enantiopure Amine: The separated diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically enriched amine, which can then be isolated. The chiral resolving agent can often be recovered and reused.[5]
Data Presentation: Performance of Chiral Resolving Agents
Quantitative data is crucial for evaluating the efficiency of a chiral resolution process. The following table summarizes the performance of two different chiral resolving agents in the resolution of a structurally similar amine, providing a reference for the kind of data that should be collected during a resolution screen. The key parameters are the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the recovered amine.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| (R,R)-4-chlorotartranilic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| (R,R)-di-p-toluoyl-tartaric acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data for the resolution of an amine using this compound as the resolving agent is not available in the provided search results. The table structure is based on analogous resolutions.[4]
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine via diastereomeric salt formation. These should be considered as a starting point for optimization.
Protocol 1: Screening for a Suitable Chiral Resolving Agent and Solvent
The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[1] A screening process is essential to identify the optimal conditions.
Materials:
-
Racemic amine
-
A selection of chiral resolving agents (e.g., various derivatives of tartaric acid, mandelic acid, camphorsulfonic acid)[4]
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures)[10]
-
96-well microplate or small-scale vials
-
Stirring plate and stir bars
-
HPLC with a chiral column for analysis
Procedure:
-
Preparation: Prepare stock solutions of the racemic amine and the various chiral resolving agents in a suitable solvent like methanol.
-
Salt Formation: In each well of the microplate, combine the racemic amine solution with a solution of one of the chiral resolving agents (typically in a 1:1 molar ratio to start).[10]
-
Solvent Evaporation: Remove the initial solvent by evaporation to leave the diastereomeric salts.
-
Resolution Solvent Addition: Add a different resolution solvent or solvent mixture to each column of the plate.[10]
-
Equilibration: Seal the plate and stir the mixtures at a set temperature (e.g., 45 °C) for a period to allow for equilibration and crystallization, followed by a cooling cycle.[10]
-
Analysis: Carefully separate the supernatant (liquid) from any solid crystals. Analyze the enantiomeric composition of the amine in both the solid and liquid phases by chiral HPLC.[9]
-
Evaluation: The most promising conditions will show significant enrichment of one enantiomer in the solid phase and the other in the liquid phase.
Protocol 2: Preparative Scale Resolution and Isolation
Once optimal conditions are identified, the resolution can be scaled up.
Materials:
-
Racemic amine
-
Optimal chiral resolving agent
-
Optimal solvent system
-
Reaction flask with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Organic and aqueous solvents for work-up (e.g., dichloromethane, sodium hydroxide solution)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic amine in the chosen solvent in a reaction flask. Heat the solution if necessary. In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent and add it to the amine solution.[11]
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.[5] Stirring may be required.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove impurities.[4]
-
Recrystallization (Optional): To improve the diastereomeric and therefore enantiomeric purity, the isolated salt can be recrystallized from a minimal amount of the hot solvent.[5]
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). Stir until the salt has completely dissolved and partitioned between the two phases.[4][5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[12]
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC and measure its specific rotation with a polarimeter.[5]
Visualizations
The following diagrams illustrate the workflows described in the protocols.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Experimental workflow for screening resolution conditions.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Synthesis Using 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine derivatives in asymmetric synthesis. The primary application highlighted is the synthesis of the (R)-enantiomer, a key chiral intermediate in the development of neurokinin-1 (NK1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers used as painkillers.
Application Note 1: Asymmetric Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine via a Bienzyme Cascade System
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a crucial chiral building block for various active pharmaceutical ingredients (APIs). A highly efficient method for its synthesis is through the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone using a bienzyme cascade system. This system utilizes an R-ω-transaminase (ATA117) for the stereoselective amination and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium towards the product by removing the acetone byproduct, resulting in excellent enantiomeric excess and yield.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | 3,5-Bis(trifluoromethyl)acetophenone | [1] |
| Product | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | [1] |
| Enzyme System | ATA117 and ADH co-expression system | [1] |
| Enantiomeric Excess (ee) | > 99.9% | [1][2] |
| Yield | 99.9% | [2] |
| Final Product Concentration | 50 g/L | [2] |
Experimental Workflow
Caption: Workflow for the bienzymatic synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
Experimental Protocol
Materials:
-
E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
-
3,5-Bis(trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Dimethyl sulfoxide (DMSO, co-solvent)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Cell Suspension: In a suitable reaction vessel, suspend the wet E. coli cells (e.g., 0.25 g) in 0.1 M Tris-HCl buffer (pH 9.0).
-
Substrate Addition: Dissolve 3,5-bis(trifluoromethyl)acetophenone in a minimal amount of DMSO and add it to the cell suspension to a final concentration of 207.8 mM.
-
Amine Donor and Cofactor Addition: Add isopropylamine to a final concentration of 1038.8 mM and PLP to a final concentration of 1 mM.
-
Reaction Incubation: Adjust the final volume with Tris-HCl buffer and incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.
-
Work-up: After the reaction is complete, extract the mixture with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess and yield.
Application Note 2: Use of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine as a Chiral Building Block in the Synthesis of NK1 Receptor Antagonists
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a key chiral building block in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists, such as Casopitant.[3][4][5] Casopitant has been investigated for the prevention of chemotherapy-induced nausea and vomiting. The chiral amine fragment is crucial for the biological activity of these compounds.[5]
Plausible Synthetic Pathway for Casopitant
The synthesis of Casopitant involves the coupling of the chiral amine, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, with a suitably functionalized piperidine core. A plausible synthetic route is outlined below, which involves the N-methylation of the chiral amine followed by a carbamoyl chloride formation and subsequent coupling with the piperidine fragment.
References
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in Neurokinin-1 Receptor Antagonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is a critical chiral building block in the synthesis of a variety of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in numerous physiological processes, including inflammation, pain transmission, and emesis. Consequently, antagonists of this receptor are of significant therapeutic interest. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in many potent NK1 receptor antagonists, including the FDA-approved drug Aprepitant, used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of NK1 receptor antagonists.
Data Presentation
Table 1: Asymmetric Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
The enantiomerically pure (R)-amine is a crucial intermediate. Below is a summary of data from a highly efficient bienzymatic cascade system for its synthesis from 3,5-bis(trifluoromethyl)acetophenone.[4]
| Catalyst System | Substrate Concentration (g/L) | Yield (%) | Enantiomeric Excess (ee, %) |
| E. coli pETDuet-ATA117-ADH | 50 | 99.9 | >99.9 |
| E. coli pACYCDuet-ATA117/pETDuet-ADH | 50 | 83.1 | >99.9 |
| E. coli pACYCDuet-ATA117/pET28a-ADH | 50 | 69.6 | >99.9 |
Table 2: Biological Activity of NK1 Receptor Antagonists Incorporating the 3,5-bis(trifluoromethyl)phenyl Moiety
The 3,5-bis(trifluoromethyl)phenyl group is a common structural feature in potent NK1 receptor antagonists. The table below presents the in vitro and in vivo activity of representative compounds.
| Compound | In Vitro Activity (IC50, nM) | In Vivo Activity (ED50, mg/kg) | Reference |
| Aprepitant | ~1 | 0.1 (ferret antiemetic model) | [5] |
| L-737,488 (quinuclidine derivative) | 0.17 | 1.8 (guinea pig dermal extravasation) | [6] |
| Tetrahydropyridine derivative 3a | Not specified | 0.20-0.27 (capsaicin-induced plasma extravasation in guinea pig) | [7] |
Mandatory Visualization
Neurokinin-1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates Gq/11 and Gs proteins, leading to the activation of multiple downstream signaling cascades involved in cell proliferation, inflammation, and neurotransmission.
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow: Synthesis of an NK1 Receptor Antagonist Precursor
This workflow outlines the key steps from the synthesis of the chiral amine to its incorporation into a heterocyclic core, a common strategy in NK1 antagonist development.
Caption: Synthetic Workflow for an NK1 Antagonist.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine via Bienzymatic Cascade
This protocol details the highly efficient synthesis of the chiral amine using a co-expressed R-ω-transaminase and alcohol dehydrogenase system.[4]
Materials:
-
3,5-bis(trifluoromethyl)acetophenone
-
Isopropylamine (IPA) as amine donor
-
E. coli BL21(DE3) cells co-expressing ATA117 and ADH
-
Phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing 50 g/L of 3,5-bis(trifluoromethyl)acetophenone in a phosphate buffer (pH 8.0).
-
Add DMSO as a cosolvent to improve substrate solubility.
-
Introduce the whole-cell biocatalyst (E. coli BL21(DE3)/pETDuet-ATA117-ADH) to the reaction mixture.
-
Add isopropylamine as the amine donor. The alcohol dehydrogenase (ADH) co-factor regeneration system will convert the co-product acetone back to isopropanol, driving the equilibrium towards product formation.
-
Incubate the reaction mixture at 30°C with agitation.
-
Monitor the reaction progress by HPLC or GC to determine the conversion of the ketone to the amine.
-
Upon completion (typically >99% conversion), stop the reaction and extract the product.
-
Centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Expected Outcome: This protocol is expected to yield the desired (R)-amine with a chemical yield of >99% and an enantiomeric excess of >99.9%.[4]
Protocol 2: Amide Coupling of this compound with a Heterocyclic Carboxylic Acid Core
This protocol is a representative procedure for coupling the chiral amine to a heterocyclic core, a common step in the synthesis of many NK1 receptor antagonists. This protocol is adapted from a similar synthesis.[8]
Materials:
-
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
-
A suitable heterocyclic carboxylic acid (e.g., a protected amino acid derivative)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (3.0 eq) to the solution and stir.
-
Add TBTU (1.1 eq) to the reaction mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide-coupled product.
Note: The specific reaction conditions, such as solvent, coupling reagent, and temperature, may need to be optimized depending on the specific heterocyclic core being used.
References
- 1. medkoo.com [medkoo.com]
- 2. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 3. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Introduction
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a critical chiral intermediate in the synthesis of various pharmaceuticals, notably as a building block for neurokinin-1 (NK-1) receptor antagonists like Aprepitant. The stereochemistry at the amine-bearing carbon is crucial for its biological activity, necessitating highly enantioselective synthetic methods. This document outlines detailed protocols for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, focusing on efficient and highly stereoselective biocatalytic methods. These protocols are intended for researchers, scientists, and professionals in drug development.
Synthetic Strategies
Two primary retrosynthetic pathways are presented for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine from the precursor 3',5'-bis(trifluoromethyl)acetophenone.
Caption: Retrosynthetic routes to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
The primary methods detailed are:
-
One-Pot Bienzyme Cascade System: A direct asymmetric amination of 3',5'-bis(trifluoromethyl)acetophenone using a co-expressed R-ω-transaminase and alcohol dehydrogenase.[1]
-
Two-Step Asymmetric Reduction and Amination: Involving the asymmetric reduction of the ketone to the corresponding (R)-alcohol, followed by its conversion to the target amine.
Quantitative Data Summary
The following table summarizes the key quantitative data from various synthetic protocols for producing the chiral amine or its precursor alcohol.
| Method | Catalyst/Enzyme System | Substrate | Key Reagents | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Bienzyme Cascade | Co-expressed R-ω-transaminase (ATA117) and Alcohol Dehydrogenase (ADH) | 3',5'-Bis(trifluoromethyl)acetophenone | Isopropylamine (amine donor), PLP, NADH | 40 | 24 | >99.9 | >99.9 |
| Asymmetric Hydrogenation | Ru/(R,R-Diop)-(R-D-Me-BIMAH) | 3',5'-Bis(trifluoromethyl)acetophenone | H₂, Potassium t-butoxide, Toluene | 25 | - | >99 | >89 |
| Microbial Reduction | Leifsonia xyli HS0904 whole cells | 3',5'-Bis(trifluoromethyl)acetophenone | Glucose (co-substrate) | 30 | 30 | 62 | 99.4 |
| Asymmetric Transfer Hydrogenation | bis((4-isopropyl-toluenyl)ruthenium chloride)₂ / (S,R)-cis-1-amino-2-hydroxy-indane | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | Isopropanol, Base | RT | 4-6 | - | - |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Bienzyme Cascade System
This protocol details the direct synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine from 3',5'-bis(trifluoromethyl)acetophenone using a bienzyme cascade system.[1] The system employs an R-ω-transaminase (ATA117) for the asymmetric amination and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium by removing the acetone byproduct.[1]
Caption: Workflow of the bienzyme cascade for amine synthesis.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone (BPO)
-
R-ω-transaminase (ATA117)
-
Alcohol dehydrogenase (ADH)
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the components in the following order:
-
Tris-HCl buffer (0.1 M, pH 9.0) to the desired final volume.
-
Add PLP to a final concentration of 1 mM.
-
Add NADH to a final concentration of 1 mM.
-
Add the R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). The enzymes can be used as a co-expressed system in E. coli cells or as a mixture of free enzymes.[1]
-
Add isopropylamine (amine donor) to a final concentration of 832.8 mM.[1]
-
-
Substrate Addition: Dissolve 3',5'-bis(trifluoromethyl)acetophenone in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 166.6 mM.[1]
-
Incubation: Seal the reaction vessel and incubate at 40°C with agitation (e.g., 180 rpm) for 24 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the starting material and the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Wash the aqueous phase with ethyl acetate to remove any unreacted ketone.
-
Adjust the pH of the aqueous phase to 10 with 1 M NaOH.
-
Extract the product into ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Two-Step Synthesis via Asymmetric Reduction
This protocol involves the initial asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, followed by conversion to the amine. The reduction can be achieved using either biocatalytic or chemical methods.
Step 2a: Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone
Biocatalytic Method using Leifsonia xyli HS0904: [2]
Materials:
-
Leifsonia xyli HS0904 resting cells
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Glucose
-
Phosphate buffer (pH 8.0)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend the resting cells of Leifsonia xyli HS0904 (200 g/L) and glucose (100 g/L) in the phosphate buffer (pH 8.0).[2]
-
Substrate Addition: Add 3',5'-bis(trifluoromethyl)acetophenone to a final concentration of 70 mM.[2]
-
Incubation: Incubate the mixture at 30°C with shaking (200 rpm) for 30 hours.[2]
-
Work-up: Extract the product alcohol from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate). The organic phase can then be dried and concentrated.
Chemical Method via Asymmetric Hydrogenation: [3][4]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Ru/(4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxane-(R,R-Diop)-2R-(α-methylmethanamine)-4,7-dimethyl-1H-benzo[d]imidazole (Ru/(R,R-Diop)-(R-D-Me-BIMAH)) catalyst
-
Potassium t-butoxide
-
Toluene
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve 3',5'-bis(trifluoromethyl)acetophenone in toluene.
-
Catalyst Addition: Add the ruthenium catalyst and potassium t-butoxide. A typical substrate-to-catalyst (S/C) ratio is high, for example, 20,000.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 30 atm) and maintain the reaction at 25°C with stirring until completion.[3]
-
Work-up: After depressurization, the reaction mixture can be filtered to remove the catalyst, and the solvent evaporated to yield the product alcohol.
Step 2b: Conversion of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol to the Amine
The conversion of the chiral alcohol to the corresponding amine can be achieved through standard chemical transformations, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific laboratory setups and scales.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Synthesis of α-Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into amine-containing molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereoselective methods for the synthesis of α-trifluoromethyl amines is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key enantioselective strategies to access these valuable building blocks.
Introduction
Chiral α-trifluoromethyl amines are critical pharmacophores found in numerous bioactive compounds. The stereochemistry at the carbon atom bearing the trifluoromethyl group often plays a crucial role in the molecule's biological activity.[1][2][3] Traditional synthetic approaches have often relied on diastereoselective methods using chiral auxiliaries. However, recent advancements have focused on the development of more atom-economical and versatile catalytic enantioselective methods.[1][2][4]
This document outlines several state-of-the-art catalytic asymmetric strategies for the synthesis of α-trifluoromethyl amines, including:
-
Catalytic Enantioselective Reduction of Trifluoromethyl Imines: A common and effective strategy for producing α-trifluoromethyl amines.[1][5]
-
Catalytic Enantioselective Isomerization of Trifluoromethyl Imines: An innovative approach utilizing chiral organic catalysts.
-
Biocatalytic N-H Bond Insertion: A sustainable and highly selective method employing engineered enzymes.[4][6]
Each section provides a general overview of the methodology, a detailed experimental protocol for a representative reaction, and a summary of reported quantitative data to facilitate comparison.
General Workflow
The enantioselective synthesis of α-trifluoromethyl amines typically follows a general workflow, starting from readily available materials and proceeding through a key stereodetermining catalytic step.
Caption: General workflow for synthesizing chiral α-trifluoromethyl amines.
Catalytic Enantioselective Reduction of Trifluoromethyl Imines
The catalytic asymmetric reduction of trifluoromethyl-substituted imines is a widely employed and effective strategy for the synthesis of chiral α-trifluoromethyl amines.[1][5] This approach can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation, using chiral metal complexes or organocatalysts.
Noyori-type Asymmetric Transfer Hydrogenation
Application Note: Asymmetric transfer hydrogenation using Noyori-type catalysts offers a practical and efficient method for the reduction of N-aryl trifluoromethyl ketimines.[5] This method typically utilizes a ruthenium catalyst with a chiral diamine ligand and a hydrogen source like formic acid or its salts. The reaction conditions are generally mild, and the method shows good tolerance to a range of functional groups on the aryl rings of the imine.
Signaling Pathway (Logical Relationship):
Caption: Key components of Noyori-type transfer hydrogenation.
Experimental Protocol: General Procedure for Noyori-type Asymmetric Transfer Hydrogenation of N-Aryl Trifluoromethyl Ketimines [5]
-
Preparation of the Catalyst: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN) (2 mol%) in DMF is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a dried Schlenk tube are added the N-aryl trifluoromethyl ketimine (1.0 equiv) and sodium formate (5.0 equiv). The tube is evacuated and backfilled with argon.
-
Reaction Execution: The catalyst solution and degassed solvent (e.g., DMF) are added to the Schlenk tube. The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for the required time (e.g., 12-24 h).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral α-trifluoromethyl amine.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | R¹ (in Ar-C(CF₃)=N-Ar') | R² (in N-Ar') | Yield (%) | ee (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 95 | 98 |
| 2 | 4-Chlorophenyl | 4-Methoxyphenyl | 92 | 97 |
| 3 | 2-Naphthyl | 4-Methoxyphenyl | 96 | 99 |
| 4 | Phenyl | Phenyl | 90 | 96 |
| 5 | n-Butyl | 4-Methoxyphenyl | 89 | 89 |
Data compiled from representative examples in the literature.[5][7]
Organocatalytic Enantioselective Isomerization of Trifluoromethyl Imines
A novel and powerful strategy for the synthesis of chiral α-trifluoromethyl amines involves the enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift, catalyzed by a chiral organic catalyst.[7] This method provides access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivities.
Application Note: This organocatalytic approach, often employing modified cinchona alkaloids, is attractive due to its metal-free nature and operational simplicity.[7] The reaction proceeds through a highly organized transition state, enabling excellent stereocontrol. The choice of the N-protecting group on the imine can significantly influence the reaction's efficiency and selectivity.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates [organic-chemistry.org]
- 3. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 4. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, particularly its (R)-enantiomer, is a critical chiral building block in the synthesis of modern pharmaceuticals. Its unique structural features, notably the presence of two trifluoromethyl groups on the phenyl ring, impart desirable properties to the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of Neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant.
Application Notes
The primary application of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is as a key chiral intermediate in the synthesis of Aprepitant, a potent and selective NK-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The 3,5-bis(trifluoromethyl)phenyl group plays a crucial role in the pharmacological activity of these antagonists. This moiety is known to interact favorably with the NK-1 receptor, contributing to the high binding affinity and selectivity of the drug.[2] Specifically, the trifluoromethyl groups can engage in specific interactions within the receptor's binding pocket, enhancing the antagonist's potency.
Beyond Aprepitant, this chiral amine and its derivatives are valuable intermediates for the synthesis of a range of other NK-1 receptor antagonists and potentially other therapeutic agents where the unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group can be exploited to modulate biological activity.[3][4]
Data Presentation
Table 1: Bienzymatic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
This table summarizes the key parameters and results for the efficient synthesis of the chiral amine intermediate using a bienzyme cascade system.[5]
| Parameter | Value | Reference |
| Enzyme System | R-ω-transaminase (ATA117) and Alcohol Dehydrogenase (ADH) co-expression system | [5] |
| Substrate | 3,5-bis(trifluoromethyl)acetophenone (BPO) | [5] |
| Amino Donor | Isopropylamine (IPA) | [5] |
| Optimal Temperature | 40 °C | [5] |
| Optimal pH | 9.0 (Tris-HCl buffer) | [5] |
| Reaction Time | 24 hours | [5] |
| Product Yield | >99.9% | [5] |
| Enantiomeric Excess (ee) | >99.9% | [5] |
Table 2: Synthesis of Aprepitant Intermediate
This table outlines a key step in the synthesis of Aprepitant, highlighting the reaction conditions for the coupling of the chiral amine derivative. While a complete, unified protocol is proprietary, the following represents typical conditions found in the literature.
| Parameter | Value | Reference |
| Reactants | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, N-methylcarboxy-2-chloroacetamidrazone | [6] |
| Base | N,N-diisopropylethylamine | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | Not specified in abstract | [6] |
| Cyclization Temperature | ~140-150 °C (in xylene) | [6] |
| Overall Yield (from amine) | Not specified in abstract | [6] |
Experimental Protocols
Protocol 1: Bienzymatic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
This protocol is based on the efficient bienzyme cascade system for the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone.[5]
Materials:
-
Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and Alcohol Dehydrogenase (ADH)
-
3,5-bis(trifluoromethyl)acetophenone (BPO)
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cultivate the recombinant E. coli cells and harvest by centrifugation.
-
Prepare the reaction mixture in a suitable vessel:
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Recombinant cell paste
-
BPO (dissolved in a minimal amount of DMSO)
-
IPA (as the amino donor)
-
PLP (as the cofactor)
-
-
Incubate the reaction mixture at 40 °C with shaking (e.g., 180 rpm) for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or distillation to obtain (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high yield and enantiomeric purity.
Protocol 2: General Procedure for the Synthesis of an Aprepitant Intermediate
This generalized protocol outlines the key coupling and cyclization steps in the synthesis of Aprepitant from its advanced morpholine intermediate, which is derived from (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.[6]
Materials:
-
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine
-
N-methylcarboxy-2-chloroacetamidrazone
-
N,N-diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Xylene
-
Reaction vessel with reflux condenser and inert atmosphere capabilities
Procedure:
-
Condensation:
-
To a solution of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine in acetonitrile, add N-methylcarboxy-2-chloroacetamidrazone.
-
Add N,N-diisopropylethylamine to the mixture.
-
Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Upon completion, work up the reaction mixture to isolate the intermediate product.
-
-
Cyclization:
-
Dissolve the intermediate from the previous step in xylene.
-
Heat the solution to reflux (approximately 140-150 °C) for several hours until the cyclization is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and purify the product by crystallization or column chromatography to yield Aprepitant.
-
Mandatory Visualization
Caption: Bienzymatic cascade for the synthesis of the chiral amine.
Caption: Simplified workflow for the synthesis of Aprepitant.
References
- 1. medkoo.com [medkoo.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
Application Notes and Protocols: 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is a critical chiral building block in the synthesis of a variety of bioactive molecules. Its unique structural features, particularly the two trifluoromethyl groups on the phenyl ring, impart desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of its optically pure (R)-enantiomer in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in antiemesis, and as potential therapeutic agents for depression and other neurological disorders.
Key Applications
The primary application of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is as a key chiral intermediate in the synthesis of NK1 receptor antagonists.[1] The substance P/neurokinin-1 (SP/NK1) receptor system is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2] Antagonists of the NK1 receptor can effectively block these pathways, leading to therapeutic benefits.
A prominent example of a drug synthesized using this chiral amine is Aprepitant, a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2][3] The (R)-enantiomer of the amine is crucial for the desired stereochemistry and biological activity of the final drug molecule.
Data Presentation
Table 1: Biocatalytic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
| Biocatalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| R-ω-Transaminase (ATA117) & Alcohol Dehydrogenase (ADH) | 3,5-bis(trifluoromethyl)acetophenone | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | >99.9% | Increased 1.5-fold with ADH | [1] |
Table 2: Biological Activity of NK1 Receptor Antagonists Incorporating the 3,5-bis(trifluoromethyl)phenyl Moiety
| Compound | Target | Assay | IC50 (nM) | In Vivo Activity (ID50, mg/kg) | Reference |
| Aprepitant | Human NK1 Receptor | Substance P binding inhibition | - | - | [3] |
| L-737,488 (16i) | Human NK1 Receptor | Substance P binding inhibition | 0.17 | 1.8 (oral, guinea pig) | [4] |
| Galactosyl derivative 14α | Human NK1 Receptor | [125I]SP displacement | 50.4 (Ki = 22.4 nM) | - | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
This protocol is adapted from a bienzyme cascade system utilizing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) for enhanced yield.[1]
Materials:
-
3,5-bis(trifluoromethyl)acetophenone (BPO)
-
Isopropylamine (IPA) as amino donor
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
R-ω-Transaminase (ATA117)
-
Alcohol Dehydrogenase (ADH)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Normal saline
Procedure:
-
Preparation of Whole-Cell Biocatalyst: Culture recombinant E. coli cells co-expressing ATA117 and ADH. Harvest the cells by centrifugation.
-
Wash the cell pellet three times with normal saline to remove residual medium.
-
Reaction Setup: In a suitable reaction vessel, resuspend 0.25 g of the wet cell pellet in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0).
-
Prepare the substrate solution by dissolving 207.8 mM of 3,5-bis(trifluoromethyl)acetophenone in 0.3 mL of DMSO.
-
To the cell suspension, add the substrate solution, 1038.8 mM isopropylamine, and 1 mM PLP.
-
Adjust the final reaction volume to 2 mL with 0.1 M Tris-HCl buffer (pH 9.0).
-
Reaction Conditions: Incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.
-
Work-up and Analysis: After the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate). Analyze the conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of an NK1 Receptor Antagonist Intermediate (Aprepitant precursor)
This protocol describes a key step in the synthesis of Aprepitant, involving the coupling of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a morpholine derivative. The required (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be obtained from the corresponding amine via methods such as diazotization followed by hydrolysis.
Materials:
-
(2S,3S)-3-(4-fluorophenyl)-2-hydroxymorpholine derivative
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
-
Lewis Acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Dichloromethane (DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the (2S,3S)-3-(4-fluorophenyl)-2-hydroxymorpholine derivative and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in anhydrous dichloromethane.
-
Cool the reaction mixture to -20°C.
-
Catalyst Addition: Slowly add a catalytic amount of a Lewis acid (e.g., TMSOTf) to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -20°C and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed.
-
Quenching: Quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine intermediate.
Visualizations
Caption: Workflow for the synthesis of bioactive molecules.
Caption: NK1 receptor signaling pathway and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC method for 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
An Application Note and Protocol for the Chiral HPLC Method of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This document provides a detailed application note and protocol for the enantioselective separation of this compound using chiral High-Performance Liquid Chromatography (HPLC). The accurate determination of enantiomeric purity is crucial in the development and quality control of chiral pharmaceutical intermediates to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a well-established and reliable technique for analyzing enantiomeric purity.[1] The success of a chiral separation is highly dependent on the choice of the CSP and the mobile phase composition.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[2][3] This application note outlines a robust method for the baseline separation of the enantiomers of this compound.
Quantitative Data Summary
The following table summarizes the expected performance parameters for the chiral separation method described in this document. These values represent a target for successful method implementation.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel® OD-H) | Amylose-based (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine | n-Hexane / Ethanol / Diethylamine |
| (v/v/v) | (90:10:0.1) | (95:5:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Retention Time (Enantiomer 1) | ~ 5.2 min | ~ 6.8 min |
| Retention Time (Enantiomer 2) | ~ 6.5 min | ~ 8.1 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Separation Factor (α) | > 1.2 | > 1.3 |
Experimental Protocols
Adherence to a detailed experimental protocol is critical for achieving reproducible and reliable results in chiral HPLC.
1. Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector is required.
-
Chiral Column:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Additive: Diethylamine (DEA), analytical grade.
-
Sample: Racemic this compound.
-
Filters: 0.45 µm syringe filters.
2. Sample Preparation
-
Dissolution: Prepare a stock solution of the racemic this compound at a concentration of approximately 1 mg/mL. The ideal solvent for dissolution is the mobile phase itself to prevent peak distortion. If solubility is an issue, a small amount of the alcohol component of the mobile phase can be used, followed by dilution with the full mobile phase.
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter that could potentially clog the column or the HPLC system.
3. HPLC System and Conditions
-
Column Installation and Equilibration: Install the chosen chiral column into the HPLC system. Equilibrate the column with the prepared mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Mobile Phase Preparation:
-
Method 1: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Method 2: Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 95:5:0.1 (v/v/v).
-
It is recommended to degas the mobile phase before use to prevent pump cavitation and baseline noise.
-
-
Instrument Settings:
-
Flow Rate: Set the flow rate to 1.0 mL/min for a 4.6 mm internal diameter column.
-
Column Temperature: Maintain a constant column temperature of 25 °C to ensure reproducible retention times.
-
Detection: Set the UV detector to a wavelength of 220 nm, where the analyte exhibits significant absorbance.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
4. Method Optimization
-
The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) in the mobile phase can be adjusted to optimize the retention times and resolution. Increasing the alcohol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
The concentration of the basic additive (diethylamine) can be optimized to improve peak shape and reduce tailing. A concentration range of 0.05% to 0.2% is typically effective for basic analytes.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
References
Application Note: NMR Analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural elucidation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein cover sample preparation, data acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR, and a representative analysis of the resulting spectra. This guide is intended to serve as a comprehensive resource for researchers in pharmaceutical development and organic synthesis requiring thorough characterization of fluorinated organic molecules.
Introduction
This compound is a chiral amine that serves as a critical building block in medicinal chemistry and asymmetric synthesis. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical and biological properties. Accurate structural verification and purity assessment are paramount, and NMR spectroscopy is the most powerful technique for this purpose. This note details the application of ¹H, ¹³C, and ¹⁹F NMR for the unambiguous characterization of this compound.
Molecular Structure and Key Correlations
The structure of this compound presents distinct NMR-active nuclei whose chemical environments provide a unique spectral fingerprint. The diagram below illustrates the principal components of the molecule relevant to NMR analysis.
Caption: Molecular components of this compound.
Experimental Protocols
Sample Preparation
A standardized protocol for preparing small molecule samples is crucial for obtaining high-quality, reproducible NMR spectra.[1][2]
-
Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg of the compound is typically sufficient.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.
-
Dissolution: Dissolve the weighed sample in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[3][4] The final sample height in a standard 5 mm NMR tube should be around 40-50 mm.[4][5]
-
Filtration: To remove any particulate matter that could interfere with magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[2][5] Solid particles can cause significant line broadening in the resulting spectrum.[2]
-
Standard: An internal standard is not typically necessary as the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for referencing the ¹H spectrum.[1] For ¹⁹F NMR, an external reference like CFCl₃ may be used, or the spectrum can be referenced to a known internal fluorine signal if present.
NMR Data Acquisition
Spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR:
Data Presentation and Analysis
The following tables summarize representative NMR data for this compound based on its chemical structure and known chemical shifts for similar functional groups.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Peak | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | -CH ₃ | ~1.5 | Doublet (d) | ~6.7 |
| 2 | -NH ₂ | ~1.7 | Broad Singlet (br s) | - |
| 3 | -CH (NH₂) | ~4.3 | Quartet (q) | ~6.7 |
| 4 | Ar-H (H4) | ~7.7 | Singlet (s) | - |
| 5 | Ar-H (H2, H6) | ~7.8 | Singlet (s) | - |
Table 2: Representative ¹³C NMR Data (101 MHz, CDCl₃)
| Peak | Assignment | Chemical Shift (δ, ppm) |
| 1 | -C H₃ | ~25 |
| 2 | -C H(NH₂) | ~53 |
| 3 | Ar-C (C4) | |
| 4 | -C F₃ | |
| 5 | Ar-C (C2, C6) | ~126 |
| 6 | Ar-C -CF₃ (C3, C5) | |
| 7 | Ar-C (C1) | ~149 |
Table 3: Representative ¹⁹F NMR Data (376 MHz, CDCl₃)
| Peak | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 1 | Ar-CF ₃ | ~ -63 | Singlet (s) |
Experimental Workflow
The logical flow from sample handling to final data analysis is a critical component of good laboratory practice in NMR spectroscopy.
Caption: Standardized workflow for NMR analysis of small molecules.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with representative spectral data, offer a reliable guide for the structural characterization of this and similar fluorinated compounds. Adherence to these methodologies will ensure the generation of high-quality, unambiguous data essential for research and development in the chemical and pharmaceutical industries.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. colorado.edu [colorado.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Mass Spectrometry Analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the mass spectrometric analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The methodology provides a framework for obtaining reproducible mass spectra and understanding the fragmentation pattern of this compound, which is crucial for its identification and characterization in complex matrices. The protocol is designed for implementation on a standard quadrupole mass spectrometer coupled with a gas chromatograph (GC-MS).
Introduction
This compound is a chiral amine of significant interest in drug development due to its role as a building block for various pharmacologically active molecules. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and metabolic studies. Mass spectrometry, particularly when combined with gas chromatography, offers high sensitivity and specificity for the analysis of such compounds. This application note details an experimental protocol for the GC-MS analysis of this compound and discusses its characteristic fragmentation pathway.
Experimental Protocol
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the concentration range of 1-100 µg/mL.
-
Derivatization (Optional): For enhanced GC performance and volatility, derivatization can be performed. A common method is acylation using trifluoroacetic anhydride (TFAA). To 100 µL of the working solution, add 50 µL of TFAA and 50 µL of pyridine. Heat at 60°C for 30 minutes. Cool to room temperature before injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation
The electron ionization mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The proposed major ions and their relative abundances are summarized in the table below.
| m/z | Proposed Ion Structure | Relative Abundance |
| 257 | [M]⁺ | Moderate |
| 242 | [M - CH₃]⁺ | High |
| 213 | [C₈H₄F₆]⁺ | Moderate |
| 145 | [C₇H₅]⁺ | Low |
| 69 | [CF₃]⁺ | Moderate |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 257). The primary and most favored fragmentation is the alpha-cleavage, which involves the loss of a methyl radical to form a stable iminium cation at m/z 242. This fragment is often the base peak in the spectrum of primary amines. Further fragmentation can occur through the loss of the trifluoromethyl groups and cleavage of the aromatic ring.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The logical flow of the analytical process from sample receipt to data analysis is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of the target compound.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental conditions and the proposed fragmentation pattern will aid researchers in the identification and characterization of this important pharmaceutical intermediate. The provided workflows can be adapted to various laboratory settings and serve as a foundation for method development and validation.
Application Note: Chiral Gas Chromatographic Analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chiral analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). To enhance volatility and improve chromatographic resolution, the primary amine is derivatized with trifluoroacetic anhydride (TFAA). This protocol provides a comprehensive guide for the derivatization procedure and the subsequent chiral GC separation, enabling accurate quantification and enantiomeric purity determination of this key pharmaceutical intermediate.
Introduction
This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of many drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute. Gas chromatography offers a powerful analytical tool for chiral separations; however, the inherent polarity and low volatility of primary amines can lead to poor peak shape and inadequate separation on common GC columns.
Derivatization of the amine with trifluoroacetic anhydride (TFAA) effectively masks the polar amino group, creating a less polar and more volatile trifluoroacetyl (TFA) derivative. This application note describes a detailed protocol for this derivatization and the subsequent separation of the resulting enantiomers on a specialized chiral capillary GC column.
Principle of the Method
The methodology involves a two-step process:
-
Derivatization: The primary amine of this compound reacts with trifluoroacetic anhydride (TFAA) in the presence of a catalyst to form the corresponding N-(1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2,2,2-trifluoroacetamide. This reaction increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
-
Chiral GC Separation: The derivatized enantiomers are then separated on a chiral capillary GC column. The stationary phase of these columns contains a chiral selector, often a cyclodextrin derivative, which interacts stereoselectively with the enantiomers, leading to different retention times and enabling their individual quantification.
Experimental Protocols
Materials and Reagents
-
This compound enantiomers (R and S) or racemic mixture
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or dichloromethane)
-
Acid scavenger/catalyst (e.g., anhydrous pyridine or triethylamine)
-
High-purity nitrogen gas
-
Standard laboratory glassware (vials, syringes, etc.)
Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 1.0 mL of a suitable anhydrous solvent (e.g., ethyl acetate) to the vial and vortex briefly to dissolve the sample.
-
Catalyst Addition: Add 50 µL of an acid scavenger such as anhydrous pyridine or triethylamine.
-
Derivatizing Agent Addition: Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Neutralization: Allow the vial to cool to room temperature. Optionally, to neutralize any excess reagent, a gentle stream of dry nitrogen can be passed over the sample to evaporate the excess TFAA and solvent, followed by reconstitution in a suitable solvent for injection.
-
Injection: The derivatized sample is now ready for GC analysis.
Gas Chromatography (GC) Conditions
For the chiral separation of the TFA-derivatized this compound, a cyclodextrin-based chiral capillary column is recommended. Based on literature for structurally similar compounds, a column such as an Agilent J&W CP-Chirasil-Dex CB or a column with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase would be a suitable starting point.
Table 1: Recommended Gas Chromatography Conditions
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | Agilent J&W CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial Temperature: 100°C, hold for 1 min |
| Ramp: 5°C/min to 200°C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280°C |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
Note: The oven temperature program may require optimization depending on the specific column and instrumentation used to achieve baseline separation of the enantiomers.
Data Presentation
The successful derivatization and chiral separation will result in two distinct peaks in the chromatogram, corresponding to the (R) and (S) enantiomers of the TFA-derivatized this compound.
Table 2: Example Quantitative Data (Hypothetical)
| Enantiomer | Retention Time (min) | Peak Area | Concentration (µg/mL) | Enantiomeric Excess (%) |
| (R)-TFA-derivative | 15.2 | 450,000 | 4.5 | 90.0 |
| (S)-TFA-derivative | 15.8 | 50,000 | 0.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC analysis.
Derivatization Reaction Pathway
Caption: Derivatization of the primary amine with TFAA.
Conclusion
The described method of TFAA derivatization followed by chiral gas chromatography provides an effective and reliable means for the enantiomeric separation and quantification of this compound. This protocol is essential for quality control in pharmaceutical development and manufacturing, ensuring the stereochemical integrity of this important chiral intermediate. The provided GC conditions serve as an excellent starting point for method development and can be further optimized to meet specific analytical requirements.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the reductive amination of the corresponding ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone. This can be achieved through two primary routes: chemical synthesis and biocatalytic synthesis.
-
Chemical Synthesis (Reductive Amination): This involves the reaction of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone with an amine source (e.g., ammonia or an ammonium salt) in the presence of a reducing agent. Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄)[1][2]. Catalytic hydrogenation is also a viable method[3].
-
Biocatalytic Synthesis (Asymmetric Amination): For the stereoselective synthesis of the (R)-enantiomer, a bienzyme cascade system using an R-ω-transaminase and an alcohol dehydrogenase has been shown to be highly efficient, achieving high yields and excellent enantiomeric excess[4].
Q2: How do I choose the right reducing agent for the chemical reductive amination?
A2: The choice of reducing agent is critical for the success of the reaction.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reagent that is often the preferred choice. It can be used in a one-pot reaction and is effective for a wide range of substrates, including those with sensitive functional groups[1][5]. It is less likely to reduce the starting ketone compared to stronger reducing agents.
-
Sodium borohydride (NaBH₄): This is a more powerful reducing agent and can also reduce the starting ketone. To avoid this side reaction, it is often used in a two-step (indirect) reductive amination where the imine is formed first, and then NaBH₄ is added for the reduction[2][6].
-
Catalytic Hydrogenation: This method can be economical and scalable but may require specialized equipment (hydrogenator) and careful optimization of catalyst, pressure, and temperature.
Q3: What are the typical solvents used for the reductive amination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone?
A3: The choice of solvent depends on the reducing agent and the specific reaction conditions.
-
For reactions with NaBH(OAc)₃ , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used[1][2]. Tetrahydrofuran (THF) is also an option[1].
-
For reactions with NaBH₄ , alcoholic solvents such as methanol (MeOH) or ethanol (EtOH) are typically employed[2].
-
For biocatalytic reactions, aqueous buffer systems (e.g., Tris-HCl buffer) are used[4].
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[4]. This allows you to track the consumption of the starting ketone and the formation of the desired amine product.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | For chemical synthesis, especially with weakly basic ammonia, the equilibrium may not favor imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate or using a solvent system that allows for azeotropic removal of water. For biocatalytic synthesis, ensure the pH and temperature are optimal for the enzyme's activity. |
| Reduction of the starting ketone | If using a strong reducing agent like NaBH₄ in a one-pot reaction, it may be reducing the ketone. Switch to a milder reducing agent like NaBH(OAc)₃ or perform a two-step reaction where the imine is formed before adding the reducing agent[2][6]. |
| Suboptimal reaction temperature | While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion. Conversely, for enzymatic reactions, excessive heat can denature the enzyme. Optimize the temperature for your specific method[4]. |
| Poor solubility of the substrate | In biocatalytic reactions, the low solubility of the hydrophobic starting material can limit the reaction rate. The addition of a co-solvent like DMSO or a surfactant can improve solubility and increase the yield[4]. |
| Catalyst deactivation | In catalytic hydrogenations, the amine product can sometimes inhibit the catalyst. Careful selection of the catalyst and reaction conditions is important. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (formation of secondary amine) | This can be a problem when using a primary amine as the starting material in subsequent reactions. For the synthesis of the primary amine itself from ammonia, this is less of a concern. However, if the product is used in further alkylations, this can be an issue. Using a stepwise procedure where the imine is isolated before reduction can sometimes minimize this[6]. |
| Reduction of the trifluoromethyl groups | This is generally not observed under the mild conditions of reductive amination with borohydride reagents. |
| Formation of alcohol byproduct | This occurs if the starting ketone is reduced. Use a milder reducing agent or a two-step procedure as mentioned for low yield issues. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of product and starting materials | The product amine and the starting ketone may have similar polarities, making separation by column chromatography challenging. An acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove the neutral ketone, and then the aqueous layer is basified to re-extract the purified amine into an organic solvent. |
| Product is an oil and difficult to handle | The free base of this compound is often an oil. It can be converted to a crystalline salt (e.g., hydrochloride salt) for easier handling and purification by recrystallization. |
| Emulsion formation during workup | During aqueous workup, emulsions can form. Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Reductive Amination with NaBH(OAc)₃ (Direct Method)
This protocol is a general procedure and may require optimization for the specific substrate.
-
To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 equiv) and ammonium acetate (10 equiv) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Biocatalytic Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This protocol is based on the work by a bienzyme cascade system[4].
-
Prepare a reaction system containing 0.1 M Tris-HCl buffer (pH 9.0).
-
Add the substrate, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, dissolved in a minimal amount of a co-solvent like DMSO.
-
Add the amino donor (e.g., isopropylamine) and the cofactor pyridoxal 5'-phosphate (PLP).
-
Initiate the reaction by adding the co-expressed R-ω-transaminase and alcohol dehydrogenase enzymes.
-
Maintain the reaction at 40 °C with agitation (e.g., 180 rpm) for 24 hours.
-
Monitor the reaction for product formation and enantiomeric excess using chiral HPLC.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Chemical Reductive Amination | Biocatalytic Synthesis[4] |
| Starting Material | 1-(3,5-bis(trifluoromethyl)phenyl)ethanone | 1-(3,5-bis(trifluoromethyl)phenyl)ethanone |
| Reagents | Ammonium source, Reducing agent (e.g., NaBH(OAc)₃) | R-ω-transaminase, Alcohol dehydrogenase, Amino donor, PLP |
| Stereoselectivity | Racemic (unless a chiral auxiliary or catalyst is used) | High (e.g., >99.9% ee for (R)-enantiomer) |
| Typical Yield | Variable, dependent on optimization | High (e.g., up to 99.9%) |
| Reaction Conditions | Room temperature to moderate heating | Mild (e.g., 40 °C, aqueous buffer) |
| Advantages | General applicability, no specialized enzymes required | High enantioselectivity, mild and green conditions |
| Disadvantages | May produce racemic mixture, potential for side reactions | Requires specific enzymes, optimization of biological parameters |
Visualizations
Caption: Workflows for direct and indirect chemical reductive amination.
Caption: Signaling pathway for the bienzymatic synthesis of the chiral amine.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: The most common synthetic route to this compound is the reductive amination of 3',5'-bis(trifluoromethyl)acetophenone. The primary impurities encountered include:
-
Unreacted Starting Material: 3',5'-bis(trifluoromethyl)acetophenone.
-
Reduction Byproduct: 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, formed from the reduction of the starting ketone.
-
Over-alkylation Products: If a primary amine is used as the nitrogen source, secondary or tertiary amines can be formed as byproducts.
-
Reagents and Catalysts: Residual aminating agents, reducing agents (or their byproducts), and catalysts used in the reaction.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for the purification of this amine are:
-
Flash Column Chromatography: This is an effective method for separating the desired amine from the starting ketone and the alcohol byproduct. Due to the basic nature of the amine, it is crucial to use a mobile phase containing a small amount of a competing base, such as triethylamine, to prevent peak tailing and potential degradation on the acidic silica gel.
-
Recrystallization of the Hydrochloride Salt: This is an excellent method for obtaining a highly pure product. The crude amine is first converted to its hydrochloride salt, which often has significantly different solubility properties from the impurities, allowing for effective purification by recrystallization.
Q3: How can I determine the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools for confirming the structure and assessing the purity of the final product. The presence of characteristic peaks for the amine and the absence of peaks corresponding to impurities (e.g., the ketone's methyl group or the alcohol's hydroxyl proton) indicate high purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly important for determining the enantiomeric excess (e.e.) of the chiral amine. Achiral HPLC can be used to assess the overall purity by separating the amine from other impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
Troubleshooting Guides
Flash Column Chromatography Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column or is streaking badly. | The amine is strongly interacting with the acidic silica gel. | Add a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of the basic amine. |
| Poor separation between the desired amine and the alcohol byproduct. | The eluent system is too polar or not polar enough. | Optimize the eluent system. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 2:1 mixture of petroleum ether and ethyl acetate with 0.5% triethylamine. |
| Fractions are contaminated with both product and starting ketone. | The polarity difference between the ketone and the amine is small. | Use a shallower gradient during elution to improve separation. Alternatively, consider converting the crude mixture to the hydrochloride salt and purifying by recrystallization. |
| Low recovery of the product. | The product may be partially degrading on the silica gel. | In addition to adding triethylamine, minimize the time the compound spends on the column by using flash chromatography with applied pressure rather than gravity chromatography. |
Recrystallization of the Hydrochloride Salt
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The hydrochloride salt does not precipitate upon addition of the acidic solution. | The concentration of the amine in the initial solvent is too low. The chosen solvent for precipitation is not suitable. | Concentrate the solution of the free base before adding the HCl solution. If precipitation is still not observed, try a different solvent system. A common method is to dissolve the free base in a minimal amount of a polar solvent like ethanol or isopropanol and then add a solution of HCl in a less polar solvent like diethyl ether. |
| The product oils out instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent system is not optimal. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Experiment with different solvent mixtures for recrystallization (e.g., ethanol/diethyl ether, isopropanol/hexane). |
| The purity of the recrystallized salt is not satisfactory. | Impurities are co-precipitating with the product. | Perform a second recrystallization from a different solvent system. Ensure that the initial salt formation is done under conditions that minimize the trapping of impurities. |
| The yield of the recrystallized salt is low. | The product has significant solubility in the recrystallization solvent even at low temperatures. Too much solvent was used for recrystallization. | Minimize the amount of solvent used to dissolve the salt at high temperature. After crystallization, cool the mixture in an ice bath for an extended period to maximize precipitation. |
Quantitative Data
The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and the scale of the experiment.
| Purification Method | Starting Material Purity (Typical) | Eluent/Solvent System | Final Purity (Typical) | Yield (Typical) |
| Flash Column Chromatography | 70-85% | Petroleum Ether/Ethyl Acetate (2:1) + 0.5% Triethylamine | >98% | 75-90% |
| Recrystallization of HCl Salt | 70-85% (as free base) | Ethanol/Diethyl Ether | >99% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Crude Amine: After the reaction is complete, perform a standard aqueous workup. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing with brine, and drying over an anhydrous salt (e.g., Na2SO4). Concentrate the organic layer under reduced pressure to obtain the crude amine.
-
Column Preparation: Pack a silica gel column appropriate for the scale of your reaction.
-
Eluent Preparation: Prepare a mobile phase of petroleum ether and ethyl acetate in a 2:1 ratio, containing 0.5% (v/v) of triethylamine.
-
Loading the Sample: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the prepared mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). The starting ketone will typically elute first, followed by the desired amine, and then the more polar alcohol byproduct.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Formation of the Hydrochloride Salt: Dissolve the crude amine in a suitable organic solvent such as diethyl ether or dichloromethane. While stirring, add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise until the precipitation of the white hydrochloride salt is complete.
-
Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
-
Isolation of the Pure Salt: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
(Optional) Conversion back to Free Base: If the free amine is required, the purified hydrochloride salt can be dissolved in water and treated with a base (e.g., NaOH solution) until the pH is basic. The free amine can then be extracted with an organic solvent, dried, and concentrated.
Visualizations
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting guide for flash chromatography purification.
References
Technical Support Center: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The following information addresses common side reactions and other issues encountered during its preparation via reductive amination, particularly the Leuckart reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Amine Product | Incomplete reaction of the starting ketone, 3',5'-bis(trifluoromethyl)acetophenone. | - Increase reaction temperature and/or time. For the Leuckart reaction, temperatures are typically high (120-185°C).[1] - Ensure an adequate excess of the aminating agent (e.g., ammonium formate or formamide) is used.[1] - In catalytic reductive aminations, ensure the catalyst is active and used in the correct loading. |
| Incomplete hydrolysis of the N-formyl intermediate, N-formyl-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. | - Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions and adequate heating time. Refluxing with 6 M hydrochloric acid for at least one hour is a common procedure.[1] | |
| Formation of side products. | - Optimize reaction conditions (temperature, reactant ratios) to minimize side reactions. - See the "Common Side Reactions and Byproducts" FAQ section for specific byproducts and mitigation strategies. | |
| Presence of Unreacted Starting Ketone | Insufficient reaction time or temperature. | - Increase the reaction duration or elevate the temperature within the stable range of the reactants and products. |
| Deactivation of the catalyst (if applicable). | - Use fresh catalyst or ensure the reaction environment is free of catalyst poisons. | |
| Formation of a Significant Amount of N-formyl Intermediate | Incomplete hydrolysis. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the hydrolysis reaction time. - Ensure adequate mixing during the hydrolysis step. |
| Difficulty in Product Purification | Presence of multiple byproducts with similar physical properties to the desired amine. | - Employ fractional distillation under reduced pressure to separate components with different boiling points. - Utilize column chromatography with an appropriate stationary and mobile phase to resolve the desired product from impurities. |
Frequently Asked Questions (FAQs)
Synthesis and Side Reactions
Q1: What are the common methods for synthesizing this compound?
The most common laboratory-scale synthesis is the reductive amination of 3',5'-bis(trifluoromethyl)acetophenone. This can be achieved through various methods, including:
-
Leuckart Reaction: This classic method utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[1] It is a one-pot reaction that typically proceeds at high temperatures.[1]
-
Catalytic Reductive Amination: This involves the reaction of the ketone with an ammonia source in the presence of a reducing agent (e.g., H₂) and a metal catalyst (e.g., Ni, Pd, Pt).
-
Stoichiometric Reductive Amination: This method employs hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce an intermediate imine formed from the ketone and an ammonia source.[2]
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions in the reductive amination of 3',5'-bis(trifluoromethyl)acetophenone include:
-
Formation of the N-formyl intermediate: In the Leuckart reaction, the primary product before hydrolysis is N-formyl-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. Incomplete hydrolysis will lead to this as a major impurity.[1]
-
Reduction of the starting ketone: The reducing agent can sometimes directly reduce the starting ketone, 3',5'-bis(trifluoromethyl)acetophenone, to the corresponding alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol.
-
Over-alkylation: While less common when starting with ammonia, the newly formed primary amine can potentially react with another molecule of the starting ketone to form a secondary amine, although this is generally a minor byproduct under typical Leuckart conditions.[2]
Q3: Is there a risk of side reactions involving the trifluoromethyl groups?
Under typical reductive amination conditions, the trifluoromethyl groups are generally stable and do not participate in side reactions.
Experimental Protocols and Purification
Q4: Can you provide a general experimental protocol for the Leuckart reaction?
A representative protocol adapted from the synthesis of similar amines is as follows:
-
In a round-bottom flask equipped with a reflux condenser, combine 3',5'-bis(trifluoromethyl)acetophenone and an excess of ammonium formate (typically 5-10 molar equivalents).
-
Heat the mixture to a high temperature (e.g., 160-185°C) and maintain it for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture and add a strong acid, such as 6 M hydrochloric acid.
-
Reflux the mixture for at least one hour to hydrolyze the intermediate N-formyl amine.
-
After cooling, make the solution basic with a strong base (e.g., NaOH) to deprotonate the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q5: How can the final product be purified?
Purification can be achieved through:
-
Distillation: Fractional distillation under reduced pressure is effective for separating the desired amine from less volatile impurities.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a common choice for eluting amines of this type.
Visualizing the Reaction and Workflow
Diagram 1: Synthesis Pathway and Potential Side Reactions
References
Technical Support Center: Overcoming Low Enantioselectivity in Reactions with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and its Derivatives
Welcome to the technical support center for asymmetric synthesis utilizing 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and catalysts derived from it. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantioselectivity. The unique steric and electronic properties of the 3,5-bis(trifluoromethyl)phenyl motif make it a valuable component in chiral auxiliaries and organocatalysts, particularly those that operate through hydrogen bonding. However, achieving high enantiomeric excess (e.e.) can be challenging. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantioselectivity is low. What are the most common factors I should investigate?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. The primary factors to investigate are temperature, solvent, and catalyst loading. These parameters have a significant influence on the energy difference between the diastereomeric transition states, which directly dictates the enantiomeric excess of the product. A systematic optimization of these three factors is the first step in troubleshooting a low e.e.
A logical workflow for troubleshooting low enantioselectivity is outlined below.
Caption: A general workflow for troubleshooting low enantioselectivity.
Q2: How does temperature affect the enantioselectivity of my reaction?
A2: Temperature is a critical parameter. Generally, lowering the reaction temperature increases enantioselectivity. This is because the difference in activation energies between the two pathways leading to the enantiomers becomes more significant at lower temperatures. However, this is not always the case, and sometimes a higher temperature is beneficial. It is crucial to perform the reaction at various temperatures to find the optimum.
Troubleshooting Steps:
-
Initial Screening: Run the reaction at room temperature, 0 °C, and -20 °C.
-
Further Optimization: If a trend is observed, explore a narrower range of temperatures. For instance, if -20 °C gives a better e.e. than 0 °C, try -40 °C and -78 °C.
-
Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.
Data Example: Asymmetric Isomerization of Trifluoromethyl Imines
In a study on the enantioselective isomerization of trifluoromethyl imines, temperature was shown to have a significant impact on the enantiomeric excess. While not using a catalyst derived from this compound, the data illustrates the general principle of temperature effects.
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | DHQ-7f | rt | 0.5 | 98 | 68 |
| 2 | DHQ-7f | 0 | 3 | 99 | 74 |
| 3 | DHQ-7f | -20 | 24 | 99 | 80 |
Data adapted from a study on asymmetric isomerization, illustrating the effect of temperature on enantioselectivity.
Q3: I've tried different temperatures with little success. How important is the choice of solvent?
A3: Solvent choice is paramount. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent screen is a powerful tool to improve enantioselectivity. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all play a role.
Troubleshooting Steps:
-
Screen a Range of Solvents: Test a variety of solvents with different properties, such as non-polar (e.g., toluene, hexane), polar aprotic (e.g., dichloromethane, THF, ethyl acetate), and polar protic (e.g., alcohols, though these can sometimes interfere).
-
Solvent Purity: Ensure that all solvents are anhydrous and of high purity, as trace amounts of water or other impurities can negatively impact the reaction.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties.
Data Example: Solvent Effects in Asymmetric Isomerization
The same study on asymmetric isomerization of trifluoromethyl imines also demonstrated a pronounced solvent effect.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | DHQ-7f | CH₂Cl₂ | -20 | 48 | 96 | 82 |
| 2 | DHQ-7f | Toluene | -20 | 24 | 98 | 88 |
| 3 | DHQ-7f | MTBE | -20 | 48 | 90 | 83 |
| 4 | DHQ-7f | THF | -20 | 72 | 38 | 74 |
Data adapted from a study on asymmetric isomerization, illustrating the effect of solvent on enantioselectivity.
Q4: Can the concentration of my catalyst or substrate affect the enantioselectivity?
A4: Yes, the concentration of both the catalyst and the substrate can have a significant impact on enantioselectivity.
-
Catalyst Loading: Higher catalyst loading does not always lead to higher e.e. At high concentrations, the catalyst may form aggregates that are less active or less selective. It is important to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
Substrate Concentration: The concentration of the substrate can also influence the reaction. In some cases, a more dilute reaction can favor the desired catalytic cycle and minimize background or side reactions, leading to higher enantioselectivity.
Troubleshooting Steps:
-
Vary Catalyst Loading: Perform the reaction with different catalyst loadings while keeping the substrate concentration constant.
-
Vary Substrate Concentration: Once an optimal catalyst loading is found, investigate the effect of substrate concentration by running the reaction at different molarities.
Experimental Protocols
General Protocol for a Catalytic Asymmetric Michael Addition
This protocol is a general guideline for setting up an asymmetric Michael addition using a chiral organocatalyst. The specific catalyst, substrates, solvent, and temperature should be adapted based on your specific reaction and the troubleshooting steps outlined above.
Materials:
-
Chiral catalyst derived from this compound (e.g., a thiourea derivative)
-
Michael donor (e.g., a 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., a nitroolefin)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add the Michael donor (0.2 mmol, 1.0 equiv).
-
Dissolve the catalyst and donor in the chosen anhydrous solvent (e.g., 1.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) with stirring.
-
Add the Michael acceptor (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Caption: A typical experimental workflow for an asymmetric Michael addition.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a reaction catalyzed by a chiral amine or its derivative is determined by the relative energies of the diastereomeric transition states. The catalyst and substrates come together to form a complex, and the facial selectivity of the reaction depends on the steric and electronic interactions within this complex. The 3,5-bis(trifluoromethyl)phenyl groups are sterically demanding and electron-withdrawing, which can create a highly biased chiral environment.
Caption: Energy profile illustrating the origin of enantioselectivity.
By systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively address issues of low enantioselectivity and unlock the full potential of this compound and its derivatives in asymmetric synthesis.
Technical Support Center: Purification of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of common impurities from 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: When prepared via the common route of reductive amination of 3',5'-bis(trifluoromethyl)acetophenone, the primary impurities are typically:
-
Unreacted Starting Material: 3',5'-bis(trifluoromethyl)acetophenone.
-
Reduction Byproduct: 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, formed from the reduction of the ketone starting material.
-
The Undesired Enantiomer: If the synthesis is not stereospecific, the product will be a racemic mixture of (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Q2: How can I remove the unreacted ketone and the alcohol byproduct?
A2: The most effective methods for removing these non-basic impurities are acid-base extraction and column chromatography. The basic nature of the target amine allows it to be selectively extracted into an acidic aqueous phase, leaving the neutral ketone and alcohol in the organic phase. Subsequent purification by column chromatography can further separate the components based on polarity.
Q3: My amine is not crystallizing, or it is "oiling out". What should I do?
A3: "Oiling out" is a common issue with amines. Here are several strategies to promote crystallization:
-
Convert to a Salt: Amines often form highly crystalline salts. Reacting the amine with an acid like hydrochloric acid or tartaric acid can yield a salt that is more easily crystallized.
-
Solvent System: Experiment with mixed solvent systems. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until turbidity appears, then heat to redissolve and cool slowly.
-
Slow Cooling: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.
-
Seed Crystals: If a small amount of solid material is available, adding a seed crystal to the saturated solution can induce crystallization.
Q4: How can I separate the (R) and (S) enantiomers of the amine?
A4: Separation of enantiomers, known as chiral resolution, can be achieved through several methods:
-
Diastereomeric Salt Formation: React the racemic amine with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[1] This forms a pair of diastereomeric salts which have different solubilities and can be separated by fractional crystallization.[1] The desired enantiomer can then be recovered by treating the isolated salt with a base.[1]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. Polysaccharide-based CSPs are often effective for chiral amines.
Troubleshooting Guides
Issue 1: Poor Separation of Amine, Ketone, and Alcohol in Column Chromatography
| Symptom | Possible Cause | Solution |
| Co-elution of all components | Incorrect mobile phase polarity. | Start with a low polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar ketone should elute first, followed by the alcohol, and then the more polar amine. |
| Significant tailing of the amine peak | Strong interaction between the basic amine and the acidic silica gel.[2][3] | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase to neutralize the acidic silanol groups on the silica surface.[3] Alternatively, use a different stationary phase like basic alumina or an amine-functionalized silica column.[2][3] |
| Amine does not elute from the column | Mobile phase is not polar enough to displace the highly retained amine. | After ensuring the silica gel is "neutralized" with a basic modifier, a more polar solvent system, such as dichloromethane/methanol, may be required.[4] |
Issue 2: Low Yield After Recrystallization of the Amine Salt
| Symptom | Possible Cause | Solution |
| Very little precipitate forms upon cooling | Too much solvent was used, or the chosen solvent is too good for the salt at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent and attempt to recrystallize again. If the problem persists, try adding an anti-solvent to reduce the solubility of the salt. |
| Product remains in the mother liquor | The salt has significant solubility in the chosen solvent even when cold. | Ensure the solution is cooled sufficiently (e.g., in an ice-salt bath or freezer). If recovery is still low, consider a different solvent system for the recrystallization. |
| Incomplete salt formation | Insufficient acid was added to protonate all of the amine. | Ensure at least a stoichiometric amount of the acid is used. Monitor the pH of the solution to confirm it is acidic. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Column Chromatography
This protocol is designed to remove neutral impurities such as unreacted 3',5'-bis(trifluoromethyl)acetophenone and the byproduct 1-(3,5-bis(trifluoromethyl)phenyl)ethanol.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers and wash with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). The amine will deprotonate and precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into an organic solvent (ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Column Chromatography (if necessary):
-
Stationary Phase: Silica gel (for flash chromatography).
-
Mobile Phase: A gradient of hexane and ethyl acetate. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.
-
Elution: Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate concentration. The amine, being the most polar component, will elute last.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes the separation of the racemic amine into its individual enantiomers using (+)-tartaric acid.
-
Salt Formation: Dissolve 1.0 equivalent of the racemic this compound in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring.[5] A precipitate (the diastereomeric salt) should begin to form. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 3M NaOH) until the solid dissolves and the solution is basic. Extract the liberated free amine into an organic solvent (e.g., ethyl acetate).
-
Final Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
Quantitative Data Summary
Table 1: Column Chromatography Conditions for Aromatic Amine Purification
| Stationary Phase | Mobile Phase System | Modifier | Typical Elution Order | Reference |
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | 1. Ketone, 2. Alcohol, 3. Amine | [2][3][4] |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required | 1. Ketone, 2. Alcohol, 3. Amine | [2] |
| Basic Alumina | Hexane / Ethyl Acetate | None required | 1. Ketone, 2. Alcohol, 3. Amine | [3] |
| C18 Reverse Phase | Acetonitrile / Water | 0.1% Triethylamine or Formic Acid | 1. Amine, 2. Alcohol, 3. Ketone | [3] |
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Typical Solvent | Principle | Reference |
| (+)-Tartaric Acid | Methanol, Ethanol | Diastereomeric Salt Formation | [1][5] |
| (-)-Mandelic Acid | Alcohols | Diastereomeric Salt Formation | [1] |
| (+)-Camphor-10-sulfonic acid | Alcohols, Water | Diastereomeric Salt Formation | [1] |
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Chiral HPLC Separation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine Enantiomers
Welcome to the technical support center for the enantiomeric separation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chiral HPLC analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any separation of the enantiomers. What are the recommended starting conditions?
A1: For the chiral separation of this compound, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability for chiral amines and fluorinated compounds.[1][2][3] A typical starting point would be:
-
Chiral Stationary Phase (CSP): Cellulose or amylose-based columns, such as Chiralcel® OD-H or Chiralpak® AD-H.[2] These have shown success with structurally similar fluorinated analytes.
-
Mobile Phase: A normal phase eluent is often effective. Start with a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:IPA.[2]
-
Flow Rate: For a standard 4.6 mm internal diameter (ID) analytical column, a flow rate of 0.5 to 1.0 mL/min is a good starting point.
-
Temperature: Maintain a constant column temperature, typically between 20°C and 25°C, to ensure reproducibility.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance, likely in the 210-260 nm range for the phenyl group.
If you are still not observing separation, proceed with method optimization by systematically adjusting the mobile phase composition (see Q3).
Q2: My peaks are broad and/or tailing. How can I improve the peak shape?
A2: Poor peak shape for chiral amines is a common issue, often caused by interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on silica-based CSPs can interact with the basic amine, leading to peak tailing.
-
Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) can significantly improve peak shape by masking the active silanol sites. It is advisable to dedicate a column for methods using basic additives, as they can permanently alter the stationary phase characteristics.
-
-
Slow Mass Transfer: Chiral separations can sometimes have slower kinetics.
-
Solution: Reducing the flow rate may improve peak efficiency and, consequently, resolution.
-
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: Optimizing the mobile phase and temperature are key to improving resolution.
-
Adjusting Mobile Phase Strength: In normal phase, the alcohol modifier is the strong solvent.
-
To increase retention and potentially improve separation, decrease the percentage of alcohol (e.g., from 10% IPA to 5% IPA). Longer retention times often lead to better resolution.
-
-
Changing the Alcohol Modifier: The type of alcohol can influence selectivity. If IPA is not providing sufficient resolution, try ethanol.
-
Temperature Effects: Temperature can alter the chiral recognition mechanism.
-
Try decreasing the temperature (e.g., to 15°C or 10°C). Lower temperatures often enhance enantioselectivity, leading to better resolution, although this may also increase analysis time and backpressure. Conversely, sometimes increasing the temperature can improve efficiency and resolution.[4]
-
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time instability is often due to a lack of system equilibration or changes in the mobile phase or column temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more, especially when changing mobile phase composition.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Solvent proportions can change over time due to evaporation of the more volatile component (e.g., hexane).
-
Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.
Q5: Can I use reversed-phase HPLC for this separation?
A5: While normal phase is more common for this type of compound on polysaccharide CSPs, reversed-phase methods can also be effective, particularly with immobilized CSPs.
-
Mobile Phase: Typical reversed-phase eluents consist of acetonitrile or methanol mixed with water. A buffer or additive, such as trifluoroacetic acid (TFA) at 0.1%, may be necessary to control the ionization of the amine and improve peak shape.
Data Presentation
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Chiral Stationary Phase (CSP) | Selector | Potential Advantages |
| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used, broad selectivity for many chiral compounds.[5] |
| Chiralpak® AD-H / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to cellulose-based phases.[5] |
| Chiralpak® IA / Lux® i-Amylose-1 | Immobilized amylose tris(3,5-dimethylphenylcarbamate) | More robust, compatible with a wider range of solvents.[5] |
| Whelk-O® 1 | (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Pirkle-type CSP, effective for π-basic compounds. |
Table 2: Troubleshooting Guide for Mobile Phase Optimization (Normal Phase)
| Issue | Parameter to Adjust | Action | Expected Outcome |
| No or Poor Resolution | % Alcohol Modifier (e.g., IPA) | Decrease from 10% to 8%, 5%, etc. | Increased retention, potentially improved resolution. |
| No or Poor Resolution | Alcohol Modifier Type | Switch from IPA to Ethanol | Change in selectivity (α), may improve resolution. |
| Peak Tailing | Basic Additive | Add 0.1% DEA or TEA | Improved peak symmetry. |
| Very Long Retention | % Alcohol Modifier (e.g., IPA) | Increase from 10% to 15%, 20% | Decreased retention time. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
If solubility is an issue, use a solvent compatible with the mobile phase (e.g., isopropanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Initial Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Method Optimization Workflow:
-
Inject the racemic sample under the initial conditions.
-
If no separation is observed, decrease the isopropanol percentage to 5% and re-inject.
-
If peaks are tailing, add 0.1% DEA to the mobile phase, allow for re-equilibration, and inject again.
-
If resolution is still insufficient, change the alcohol modifier to ethanol (starting at 10%) and repeat the optimization of the alcohol percentage.
-
Once partial separation is achieved, further fine-tune the alcohol percentage and flow rate (e.g., reduce to 0.8 mL/min) to maximize resolution.
-
Consider adjusting the temperature (e.g., down to 15°C) to further enhance separation if needed.
-
-
Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomers. A resolution of ≥ 1.5 is desired for baseline separation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for chiral HPLC method development.
References
Technical Support Center: Enhancing the Stability of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential degradation pathways to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The main stability concerns for these derivatives, like many pharmaceutical compounds, revolve around their susceptibility to degradation under various environmental conditions. The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal decomposition. The presence of the amine functional group and the trifluoromethyl groups on the phenyl ring can influence the molecule's reactivity and stability.
Q2: How do the trifluoromethyl groups affect the stability of the molecule?
A2: The trifluoromethyl (-CF3) groups generally enhance the metabolic and chemical stability of the molecule. The carbon-fluorine bond is exceptionally strong, making the -CF3 groups themselves relatively inert to many chemical transformations.[1] However, under harsh conditions, such as strong base, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur.[2] Their strong electron-withdrawing nature can also influence the reactivity of the aromatic ring and adjacent functional groups.
Q3: What are the common degradation products of trifluoromethyl-containing aromatic compounds?
A3: Common degradation pathways include the hydrolysis of the trifluoromethyl group to a carboxylic acid, particularly under alkaline conditions.[2] Photodegradation can lead to the formation of trifluoroacetic acid.[2] Additionally, other functional groups within the derivative are often more susceptible to degradation than the trifluoromethylphenyl moiety itself. For instance, amide or ester groups elsewhere in the molecule can undergo hydrolysis.[2]
Q4: What are the recommended storage conditions for this compound derivatives?
A4: To minimize degradation, these compounds should be stored in well-closed containers, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing is often recommended, particularly for solutions.[3] An inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative degradation.
Q5: How can I monitor the stability of my compound during an experiment?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential for monitoring the stability of your compound. This method should be able to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active ingredient over time.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Conduct forced degradation studies to identify potential degradants. Ensure proper storage and handling of the compound and its solutions. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all solutions before use. | |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine for optimal peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or add a competing amine to the mobile phase (e.g., triethylamine). | |
| Loss of compound during workup or storage | Adsorption to surfaces (e.g., glassware, plasticware). | Use silanized glassware or polypropylene tubes. |
| Volatility of the compound or its salt form. | Handle in a well-ventilated area and avoid excessive heat during solvent evaporation. | |
| Inconsistent analytical results | Instability in solution. | Prepare solutions fresh daily. If solutions need to be stored, keep them at low temperatures and protected from light. Evaluate the stability of the compound in the chosen solvent. |
| Improper sample preparation. | Ensure complete dissolution of the sample and accurate dilutions. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[4]
1. Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of the this compound derivative in 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Basic Conditions:
-
Prepare a solution of the derivative in 0.1 M sodium hydroxide (NaOH).
-
Follow the same incubation and analysis procedure as described for acidic conditions, neutralizing the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid).
-
-
Neutral Conditions:
-
Prepare a solution of the derivative in purified water.
-
Follow the same incubation and analysis procedure as described for acidic conditions.
-
2. Oxidative Degradation
-
Prepare a solution of the derivative in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.
-
Incubate the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute it with mobile phase for HPLC analysis.
3. Photolytic Degradation
-
Expose a solution of the derivative in a photostable, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
4. Thermal Degradation
-
Place a solid sample of the derivative in a controlled temperature oven (e.g., 80°C).
-
At specified time points, remove a portion of the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
Quantitative Data
The following table presents representative data on the photodegradation of a structurally related compound, 2-(trifluoromethyl)phenol, under various pH conditions. This data can serve as a proxy for understanding the potential pH-dependent photostability of this compound derivatives.
| Condition | Photolysis Rate Constant (h⁻¹) | Reference |
| pH 5 Buffer | 3.52 ± 0.07 | [7] |
| pH 7 Buffer | 26.4 ± 0.64 | [7] |
| pH 7 Buffer + 1 mM H₂O₂ | 29.99 ± 1.47 | [7] |
| pH 10 Buffer | 334.1 ± 93.45 | [7] |
| pH 10 Buffer + 0.5 mM Sulfite | 422.4 ± 9.38 | [7] |
Note: The data presented is for 2-(trifluoromethyl)phenol and should be considered as an illustrative example. Actual degradation rates for this compound derivatives will vary depending on the specific structure.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. benchchem.com [benchchem.com]
- 3. 127733-47-5|(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and its precursors.
Section 1: Synthesis of Precursor Ketone (3',5'-Bis(trifluoromethyl)acetophenone)
This section addresses common issues and questions related to the synthesis of the key intermediate, 3',5'-bis(trifluoromethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3',5'-bis(trifluoromethyl)acetophenone?
A1: The most common and reliable method is the acetylation of a 3,5-bis(trifluoromethyl)phenyl Grignard reagent.[1] An alternative involves reacting the same Grignard reagent with ketene.[2] Additionally, the ketone can be prepared via the oxidation of the corresponding secondary alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[3]
Q2: Are there significant safety concerns when preparing the 3,5-bis(trifluoromethyl)phenyl Grignard reagent?
A2: Yes, extreme caution is advised. There are reports of detonations involving trifluoromethylphenyl Grignard reagents, one of which resulted in a fatality.[1] It is critical to ensure all glassware is flame-dried, the reaction is conducted under a strictly inert atmosphere (argon or nitrogen), and temperature is carefully controlled, especially during the initial formation of the reagent.[1][4]
Q3: My Grignard acetylation reaction to form the ketone is resulting in a low yield. What are the potential causes and solutions?
A3: Low yields in this reaction are often traced back to several factors:
-
Reagent Quality: Ensure the use of anhydrous solvents, particularly THF, as water will quench the Grignard reagent.[1] The 3,5-bis(trifluoromethyl)bromobenzene starting material should also be of high purity.
-
Reaction Stoichiometry and Order of Addition: It is crucial to add the freshly prepared Grignard reagent to an excess of acetic anhydride. Adding acetic anhydride to the Grignard solution can lead to the formation of a bis-adduct as the exclusive product, significantly reducing the yield of the desired ketone.[1]
-
Temperature Control: Maintain the recommended low temperatures during the addition steps to prevent side reactions.[1]
-
Work-up Procedure: A necessary step in the work-up is heating the mixture (e.g., to 60 °C) after the initial water quench to destroy any remaining acetic anhydride.[1]
Section 2: Reductive Amination Routes
This section focuses on the conversion of 3',5'-bis(trifluoromethyl)acetophenone to the target amine via various reductive amination strategies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Inefficient imine formation due to steric hindrance. 2. Deactivation of the reducing agent. 3. Unsuitable solvent or pH. | 1. Add a Lewis acid catalyst like Ti(iPrO)₄ or ZnCl₂ to promote imine formation, especially with less reactive ketones.[5] 2. Use a robust reducing agent like Sodium Triacetoxyborohydride (STAB) which is effective under mildly acidic conditions.[6][7] 3. For STAB, use aprotic solvents like Dichloroethane (DCE) or Tetrahydrofuran (THF).[5] For NaCNBH₃, maintain a pH of 6-7 to ensure selective reduction of the iminium ion.[7] |
| Significant Alcohol Byproduct Formation | The reducing agent is reducing the starting ketone faster than the intermediate imine. This is common with strong reducing agents like NaBH₄. | 1. Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone.[6] 2. If using NaBH₄, ensure imine formation is complete before adding the reducing agent. This can be achieved by allowing the ketone and amine to react for a sufficient time, often with a dehydrating agent, before reduction.[5] |
| Poor Reproducibility (Leuckart Reaction) | The Leuckart reaction (using formamide or ammonium formate) can be sensitive to reaction conditions, particularly temperature control and the presence of water. | 1. An optimized procedure suggests that the controlled addition of a small amount of water can act as a catalyst, leading to more reproducible results and higher yields.[8] 2. Maintain a constant reaction temperature using an oil bath rather than a sand bath for better heat transfer and control.[8] 3. Ensure the reaction is heated for an adequate amount of time (e.g., 6 hours) to reach maximum yield.[8] |
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | DCE, DCM, THF[5] | Mild and highly selective for imines/iminium ions.[6] High functional group tolerance.[7] | Water-sensitive. Acetic acid is often used as a catalyst.[7] |
| Sodium Cyanoborohydride (NaCNBH₃) | MeOH, EtOH[5] | Stable in acidic conditions (pH 3-4). Selectively reduces iminium ions in the presence of carbonyls at controlled pH (6-7).[7] | Highly toxic, as are its byproducts. Lewis acids may be needed for less reactive substrates.[5][7] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH[5] | Potent reducing agent, less expensive. | Can readily reduce the starting ketone. Must be added only after imine formation is complete.[5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can be a clean, high-yielding method. | Requires specialized pressure equipment. Catalyst choice (Pd, Pt, Ni) is critical.[6][9] |
Section 3: Asymmetric Synthesis & Biocatalysis
For applications requiring enantiopure amines, asymmetric synthesis is critical. This section covers chiral-specific methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing a single enantiomer of the target amine?
A1: There are several effective strategies:
-
Asymmetric Reductive Amination: This involves the direct conversion of the ketone to the amine using a chiral catalyst and a reducing agent.[6]
-
Asymmetric Hydrogenation of the Ketone: The precursor ketone can be reduced to a chiral alcohol using a chiral catalyst (e.g., Ru/Diphosphine complexes).[10] The resulting chiral alcohol is then converted to the amine.
-
Biocatalytic Reductive Amination: This approach uses enzymes, such as transaminases, to catalyze the asymmetric amination of the ketone, often with very high enantioselectivity (>99.9% ee).[11]
Q2: What is biocatalytic transamination and why is it advantageous for this synthesis?
A2: Biocatalytic transamination is an enzyme-catalyzed reaction that transfers an amino group from a donor molecule to a carbonyl acceptor.[11] For this synthesis, a transaminase (TA) enzyme converts 3',5'-bis(trifluoromethyl)acetophenone directly into the chiral amine. The advantages include:
-
Exceptional Stereoselectivity: TAs can produce the desired enantiomer with extremely high purity.[11]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.[11]
-
Environmental Friendliness: Avoids the use of heavy metals and harsh chemical reagents.[11]
Q3: My transaminase reaction stops at around 50% conversion. What is causing this and how can it be fixed?
A3: This is a common issue caused by product inhibition or an unfavorable reaction equilibrium. The formation of the acetone coproduct can push the reaction backward. A highly effective solution is to introduce a second enzyme in a cascade system. For example, an alcohol dehydrogenase (ADH) can be used to reduce the acetone coproduct to isopropanol, thereby shifting the equilibrium toward the desired amine product and achieving near-quantitative conversion.[11]
Experimental Protocols
Protocol 1: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone via Grignard Reaction[1]
-
Apparatus: Flame-dry all glassware and maintain a strict argon or nitrogen atmosphere throughout the reaction.
-
Grignard Formation: In a three-necked flask, prepare the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and magnesium turnings in anhydrous THF.
-
Acetylation: In a separate flask, add acetic anhydride (excess) to anhydrous THF and cool the solution.
-
Reaction: Slowly add the freshly prepared Grignard reagent to the stirred, cooled solution of acetic anhydride.
-
Quench and Work-up: Carefully quench the reaction with water. Heat the mixture to 60 °C to hydrolyze excess acetic anhydride.
-
Extraction: Cool the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate via rotary evaporation, and purify the resulting oil by bulb-to-bulb distillation (e.g., 122-132 °C at 25 mmHg) to afford the pure ketone.[1]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)[7][12]
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Amine Source: Add ammonium acetate (NH₄OAc, ~10 equivalents) as the ammonia source and a catalytic amount of acetic acid.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, ~1.5 equivalents) portion-wise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically several hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Asymmetric Bienzymatic Transamination[11]
-
Catalyst Preparation: Prepare the whole-cell biocatalyst by co-expressing the desired R-selective transaminase (e.g., ATA117) and an alcohol dehydrogenase (ADH).
-
Reaction Medium: In a buffered solution (e.g., Tris-HCl, pH 9), suspend the whole-cell catalyst. Add pyridoxal-5'-phosphate (PLP) cofactor and NAD⁺/NADH for the ADH.
-
Substrate Addition: Add the 3',5'-bis(trifluoromethyl)acetophenone substrate and an amino donor (e.g., isopropylamine).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with shaking. The ADH will convert the acetone byproduct to isopropanol, driving the reaction to completion.
-
Monitoring: Monitor the formation of the (R)-amine product and the consumption of the ketone by HPLC or GC.
-
Work-up and Extraction: Once the reaction is complete, extract the product from the aqueous medium using an organic solvent like ethyl acetate.
-
Purification: The extracted product can be further purified if necessary, though this biocatalytic route often yields a product with very high chemical and enantiomeric purity (>99.9% ee).[11]
Visualizations: Synthetic Workflows
Caption: High-level overview of chemical and biocatalytic synthetic routes.
Caption: Logical workflow of the reductive amination process and potential side reaction.
Caption: Diagram of the bienzyme cascade for overcoming reaction equilibrium.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine vs. other chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chemists rely on a variety of strategies for asymmetric synthesis. One of the most robust and well-established methods involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
This guide provides a comparative overview of some of the most widely used chiral auxiliaries in asymmetric synthesis. It is important to note that while this guide focuses on traditional, recoverable chiral auxiliaries, other chiral molecules, such as 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine , are crucial as chiral building blocks or intermediates. These are incorporated permanently into the final molecule. Current scientific literature does not extensively document the use of this compound as a traditional, cleavable chiral auxiliary. Therefore, a direct performance comparison in that context is not feasible. Instead, this guide will focus on a selection of well-established auxiliaries, providing experimental data on their performance in key asymmetric reactions.
Overview of Key Chiral Auxiliaries
The auxiliaries discussed in this guide are chosen for their broad applicability, high stereoselectivity, and extensive documentation in the chemical literature. These include:
-
Evans' Oxazolidinones: Pioneered by David A. Evans, these are among the most reliable and versatile chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[1]
-
Myers' Pseudoephedrine Amides: Developed by Andrew G. Myers, pseudoephedrine offers a practical and inexpensive chiral auxiliary for the asymmetric alkylation of a wide range of substrates.[2][3]
-
Enders' SAMP/RAMP Hydrazones: Developed by E. J. Corey and Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are highly effective for the asymmetric α-alkylation of aldehydes and ketones.[4]
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The effectiveness of a chiral auxiliary is determined by its ability to control the facial selectivity of the enolate, leading to a high diastereomeric excess (d.e.) of the product.
Data Presentation: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl Oxazolidinone | Benzyl Bromide | >99:1 | 90-95 | [5] |
| Propionyl Oxazolidinone | Allyl Iodide | 98:2 | 61-77 | [6] | |
| Myers' Pseudoephedrine Amide | Propionamide | Benzyl Bromide | >99:1 | 95 | [3] |
| Propionamide | Isopropyl Iodide | 98:2 | 92 | [3] | |
| Enders' SAMP Hydrazone | Cyclohexanone Hydrazone | Methyl Iodide | ≥95% d.e. | 95 | [4] |
| Propanal Hydrazone | Ethyl Iodide | ≥96% d.e. | 80 | [4] |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often with the creation of two new stereocenters. Chiral auxiliaries play a critical role in controlling the absolute and relative stereochemistry of the products.
Data Presentation: Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl Oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 80-95 | [7] |
| Propionyl Oxazolidinone | Benzaldehyde | >99:1 (syn) | 85 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary.
Evans' Oxazolidinone: Asymmetric Alkylation Workflow
1. Acylation of the Auxiliary:
-
Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine, dichloromethane (DCM).
-
Procedure: To a solution of the oxazolidinone in DCM at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield the N-propionyl oxazolidinone.[5]
2. Diastereoselective Alkylation:
-
Reagents: N-propionyl oxazolidinone, lithium diisopropylamide (LDA), tetrahydrofuran (THF), benzyl bromide.
-
Procedure: A solution of the N-propionyl oxazolidinone in THF is cooled to -78 °C. LDA is added dropwise to form the lithium enolate. After stirring for 30 minutes, benzyl bromide is added. The reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted.[5]
3. Cleavage of the Auxiliary:
-
Reagents: Alkylated N-acyl oxazolidinone, lithium hydroxide, hydrogen peroxide, THF/water.
-
Procedure: The alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. Hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide. The mixture is stirred at 0 °C for 1-2 hours. The reaction is quenched with sodium sulfite solution. The chiral auxiliary can be recovered from the reaction mixture, and the desired carboxylic acid is isolated after acidification and extraction.[8]
Myers' Pseudoephedrine Amide: Asymmetric Alkylation Workflow
1. Amide Formation:
-
Reagents: (+)-Pseudoephedrine, propionic anhydride, pyridine, DCM.
-
Procedure: To a solution of (+)-pseudoephedrine in DCM and pyridine, propionic anhydride is added, and the mixture is stirred at room temperature overnight. The reaction is worked up by washing with aqueous acid and base to yield the pseudoephedrine amide.[3]
2. Diastereoselective Alkylation:
-
Reagents: Pseudoephedrine propionamide, LDA, lithium chloride, THF, alkyl halide.
-
Procedure: A solution of the pseudoephedrine amide and lithium chloride in THF is cooled to -78 °C. LDA is added to form the enolate. The alkyl halide is then added, and the reaction is stirred at 0 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride.[3]
3. Cleavage of the Auxiliary:
-
Reagents: Alkylated pseudoephedrine amide, sulfuric acid, dioxane, water.
-
Procedure: The alkylated amide is dissolved in a mixture of dioxane and aqueous sulfuric acid. The mixture is heated to reflux for 12-24 hours. After cooling, the carboxylic acid product is extracted. The pseudoephedrine auxiliary can be recovered from the aqueous layer.[9]
Enders' SAMP/RAMP Hydrazone: Asymmetric Alkylation Workflow
1. Hydrazone Formation:
-
Reagents: Aldehyde or ketone, SAMP or RAMP, benzene or ether.
-
Procedure: The carbonyl compound and the SAMP or RAMP auxiliary are refluxed in benzene with a Dean-Stark trap or stirred in ether over magnesium sulfate to form the hydrazone.[10]
2. Diastereoselective Alkylation:
-
Reagents: SAMP/RAMP hydrazone, LDA, THF, alkyl halide.
-
Procedure: The hydrazone in THF is deprotonated with LDA at 0 °C and then cooled to -78 °C. The alkyl halide is added, and the reaction is slowly warmed to room temperature.[4]
3. Cleavage of the Auxiliary:
-
Reagents: Alkylated hydrazone, ozone or sodium periodate.
-
Procedure: The alkylated hydrazone is dissolved in a suitable solvent (e.g., DCM) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists, followed by a reductive workup. Alternatively, cleavage can be achieved with sodium periodate in methanol/water.[4]
Visualizing the Stereochemical Control
The high degree of stereocontrol exerted by these auxiliaries is a result of well-defined, rigid transition states. The following diagrams, generated using Graphviz, illustrate the key principles.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key features of the Zimmerman-Traxler model for the Evans aldol reaction.[7]
Caption: Chelation control model for the Myers asymmetric alkylation.[11]
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones represent a powerful and versatile toolkit for the modern synthetic chemist. While each has its own set of advantages and optimal applications, they all consistently provide high levels of stereocontrol, making them invaluable for the synthesis of complex, enantiomerically pure molecules. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate auxiliary and conditions for their specific synthetic challenges.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]
A Comparative Guide to Enantiomeric Excess Determination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality control parameter. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric excess of the key chiral intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for method development. Each technique offers distinct advantages and disadvantages in these respects.
Gas Chromatography (GC) offers high-resolution separation and is particularly well-suited for volatile and thermally stable compounds like the amine . The use of a chiral stationary phase allows for the direct separation of the enantiomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations. Polysaccharide-based chiral stationary phases are often the first choice for screening and method development due to their broad applicability.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a powerful alternative to chromatographic methods. By using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), diastereomeric environments are created, leading to separate signals for the enantiomers. The presence of two trifluoromethyl groups in this compound makes ¹⁹F NMR a particularly attractive and sensitive option, offering a clean background and high sensitivity.
The following tables summarize the key performance parameters for each of these techniques.
Data Presentation
Table 1: Gas Chromatography (GC) Method Performance
| Parameter | Value | Reference |
| Chiral Stationary Phase | Agilent CP7502 J&W CP-Chirasil-Dex CB | [1] |
| Column Dimensions | 25 m x 0.25 mm x 0.25 µm | [1] |
| Oven Temperature | 110 °C | [1] |
| Injector Temperature | 250 °C | [1] |
| Detector Temperature (FID) | 250 °C | [1] |
| Carrier Gas | H₂ | [1] |
| Retention Time (S-enantiomer) | 4.940 min | [1] |
| Retention Time (R-enantiomer) | 5.473 min | [1] |
| Enantiomeric Excess Reported | >99.9% for the R-enantiomer | [1] |
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the two enantiomers. |
Table 3: Representative ¹⁹F NMR Method Performance with a Chiral Solvating Agent
| Parameter | Value |
| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) |
| Solvent | CDCl₃ |
| Analyte to CSA Molar Ratio | 1:1.2 |
| Spectrometer Frequency | ≥ 376 MHz for ¹⁹F |
| Expected Outcome | Two distinct signals or sets of signals for the CF₃ groups of the two enantiomers. |
| Enantiomeric Excess Calculation | Based on the integration of the respective ¹⁹F signals. |
Experimental Protocols
Gas Chromatography (GC) Protocol
This protocol is based on a published method for the analysis of this compound.[1]
-
Sample Preparation: Dissolve a small amount of the amine sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and an Agilent CP7502 J&W CP-Chirasil-Dex CB chiral capillary column (25 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Set the injector temperature to 250 °C.
-
Set the oven temperature to 110 °C (isothermal).
-
Set the detector temperature to 250 °C.
-
Use hydrogen (H₂) as the carrier gas with a pressure of 83 kPa.
-
Set the split ratio to 1:15.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks corresponding to the S- and R-enantiomers based on their retention times (approximately 4.940 min and 5.473 min, respectively). Calculate the enantiomeric excess using the peak areas of the two enantiomers.
High-Performance Liquid Chromatography (HPLC) Protocol
This is a generalized protocol based on common practices for separating chiral amines on polysaccharide-based CSPs.
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a UV detector, a column oven, and a Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).
-
HPLC Conditions:
-
Set the mobile phase to a mixture of n-hexane and isopropanol (90:10, v/v) containing 0.1% diethylamine.
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: After obtaining the chromatogram for the racemic standard to determine the retention times of both enantiomers, inject the sample of unknown composition. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
¹⁹F Nuclear Magnetic Resonance (NMR) Protocol with a Chiral Solvating Agent
This protocol describes a general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add approximately 1.2 molar equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Mix the contents of the NMR tube thoroughly.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum on a spectrometer operating at a frequency of at least 376 MHz.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectrum. The interaction with the chiral solvating agent should induce a chemical shift difference between the trifluoromethyl group signals of the R- and S-enantiomers.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Mandatory Visualization
Caption: Workflow for enantiomeric excess determination by Gas Chromatography.
Caption: Workflow for enantiomeric excess determination by HPLC.
Caption: Workflow for enantiomeric excess determination by ¹⁹F NMR Spectroscopy.
References
A Comparative Guide to the Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine: Biocatalysis vs. Chemical Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical challenge. This guide provides a detailed comparison of biocatalytic and chemical synthesis routes for the production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate. By presenting quantitative data, experimental protocols, and workflow visualizations, this document aims to inform the selection of the most suitable synthesis strategy.
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a valuable building block, and its production methods are of significant interest. This guide explores two primary approaches: a biocatalytic route employing a transaminase enzyme and a chemical route based on asymmetric transfer hydrogenation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for both the biocatalytic and a representative chemical synthesis method.
Table 1: Performance Comparison of Biocatalytic vs. Chemical Synthesis
| Parameter | Biocatalytic Synthesis | Chemical Synthesis (Representative) |
| Product Yield | >99.9%[1] | High (typically >90%) |
| Enantiomeric Excess (ee) | >99.9%[1] | High (often >95%) |
| Catalyst | R-ω-transaminase (ATA117) & Alcohol Dehydrogenase (ADH)[1] | Rhodium or Ruthenium-based chiral catalysts |
| Reaction Temperature | 40°C[1] | Room temperature to moderate heating |
| Reaction Pressure | Atmospheric | Atmospheric |
| Solvent System | Aqueous buffer (e.g., Tris-HCl) with co-solvent (e.g., DMSO)[1] | Organic solvents (e.g., isopropanol, acetonitrile) or aqueous/organic mixtures |
| Environmental Impact | Generally considered "greener" due to aqueous conditions and biodegradable catalyst. | Can involve hazardous organic solvents and heavy metal catalysts. |
Table 2: Reaction Conditions at a Glance
| Condition | Biocatalytic Synthesis | Chemical Synthesis (Representative) |
| Key Reagents | 3,5-Bis(trifluoromethyl)acetophenone, Isopropylamine (amine donor), PLP (cofactor), NADH (cofactor for ADH)[1] | 3,5-Bis(trifluoromethyl)acetophenone imine, Formic acid/triethylamine mixture or isopropanol (hydrogen source) |
| Catalyst Loading | Low (enzyme concentration) | Typically low (mol%) |
| Reaction Time | 24 hours[1] | Can be significantly shorter (e.g., a few hours) |
| Work-up | Typically involves extraction with an organic solvent. | Involves quenching, extraction, and purification (e.g., chromatography). |
Experimental Protocols
Biocatalytic Synthesis: Bienzyme Cascade System
This protocol is based on the highly efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a co-expression system of an R-ω-transaminase and an alcohol dehydrogenase.[1]
Materials:
-
Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
-
3,5-Bis(trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (IPA, amine donor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO, co-solvent)
Procedure:
-
Harvest the recombinant E. coli cells and wash them with saline solution.
-
Resuspend the wet cells (e.g., 0.25 g) in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0).
-
Prepare the substrate solution by dissolving 3,5-bis(trifluoromethyl)acetophenone in DMSO.
-
To the cell suspension, add the substrate solution, isopropylamine, and PLP to achieve the desired final concentrations.
-
Adjust the final reaction volume to 2 mL with Tris-HCl buffer.
-
Incubate the reaction mixture at 40°C with agitation (e.g., 180 rpm) for 24 hours.
-
After the reaction, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the yield and enantiomeric excess of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemical Synthesis: Asymmetric Transfer Hydrogenation (Representative Protocol)
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an imine to a chiral amine using a Rhodium-based catalyst. Note that the specific conditions and performance may vary for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
Materials:
-
N-(3,5-bis(trifluoromethyl)phenylethylidene)amine (imine substrate)
-
[Cp*RhCl₂]₂ (catalyst precursor)
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN, chiral ligand)
-
Formic acid/triethylamine azeotrope (5:2 mixture, hydrogen source)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the catalyst precursor, [Cp*RhCl₂]₂, and the chiral ligand, (S,S)-TsDPEN, in the chosen solvent to form the chiral catalyst complex.
-
Add the imine substrate to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to initiate the reduction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the yield and enantiomeric excess of the product by GC or HPLC.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows of the biocatalytic and chemical synthesis routes.
Caption: Biocatalytic synthesis workflow.
Caption: Chemical synthesis workflow.
References
A Comparative Guide to the Efficacy of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine Synthesis in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials science. Among these, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine serves as a critical chiral building block, notably as an intermediate in the synthesis of selective tetrodotoxin-sensitive channel blockers used in pain management.[1] The efficacy of its asymmetric synthesis is paramount for the production of enantiomerically pure final products. This guide provides an objective comparison of prominent methods for the asymmetric synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, presenting supporting experimental data and detailed protocols to inform methodology selection.
Comparison of Synthetic Strategies
The asymmetric synthesis of this compound can be broadly approached through two main strategies: biocatalytic amination and catalytic asymmetric reductive amination. Each method offers distinct advantages in terms of enantioselectivity, yield, and operational complexity.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages |
| Bienzyme Cascade | R-ω-Transaminase (ATA117) & Alcohol Dehydrogenase (ADH) | 3',5'-Bis(trifluoromethyl)acetophenone | >99.9% | >99.9% | Exceptional enantioselectivity and yield, environmentally benign (aqueous conditions), mild reaction conditions.[1] |
| Catalytic Asymmetric Reductive Amination | Ruthenium/Chiral Diphosphine Ligand (e.g., C3-TunePhos) | 3',5'-Bis(trifluoromethyl)acetophenone | High (typically >90% for aryl ketones) | High (typically >90% for aryl ketones) | Direct conversion of ketone to primary amine, broad substrate scope, high atom economy.[2] |
Table 1: Performance Comparison of Key Asymmetric Synthesis Methods.
Experimental Protocols
Method 1: Bienzyme Cascade System for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
This method utilizes a co-expression system of an R-ω-transaminase and an alcohol dehydrogenase to drive the asymmetric amination of 3',5'-bis(trifluoromethyl)acetophenone to the corresponding (R)-amine with high fidelity.[1]
Materials:
-
Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
-
3',5'-Bis(trifluoromethyl)acetophenone (BPO)
-
Isopropylamine (IPA) as amine donor
-
Tris-HCl buffer (0.1 M, pH 9)
-
NADH
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, NADH, and isopropylamine.
-
The recombinant E. coli cells are added to the mixture.
-
The reaction is initiated by the addition of 3',5'-bis(trifluoromethyl)acetophenone.
-
The reaction is incubated at 40°C with shaking at 180 rpm for 24 hours.[1]
-
Following incubation, the product is extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude product.
-
Purification is achieved via column chromatography.
-
Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination
This protocol describes a general method for the direct asymmetric reductive amination of aryl ketones to primary amines using a ruthenium catalyst with a chiral diphosphine ligand.[2]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Ammonium acetate (NH₄OAc) as the amine source
-
Ruthenium precatalyst (e.g., [Ru(cod)Cl₂]n)
-
Chiral diphosphine ligand (e.g., (S)-C3-TunePhos)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, the ruthenium precatalyst and the chiral ligand are added to a reaction vessel.
-
3',5'-Bis(trifluoromethyl)acetophenone, ammonium acetate, and TFE are added to the vessel.
-
The vessel is sealed and removed from the glovebox.
-
The reaction mixture is stirred under high-pressure hydrogen (typically 50-80 bar).
-
The reaction is heated to a specified temperature (e.g., 80°C) for 24 hours.[2]
-
After cooling and venting the hydrogen, the reaction mixture is quenched with a basic aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is performed by silica gel chromatography.
-
Enantiomeric excess is determined by chiral HPLC after derivatization (e.g., acylation).
Visualizing the Workflows
The following diagrams illustrate the conceptual workflows for the two primary synthetic methods discussed.
References
The Pivotal Role of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in Chiral Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure chiral amines is a critical step in the development of novel therapeutics. Among these, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine stands out as a key building block, particularly in the synthesis of neurokinin-1 (NK-1) receptor antagonists like Aprepitant and Casopitant, which are used to combat chemotherapy-induced nausea and vomiting.[1] This guide provides a comprehensive comparison of the synthetic methodologies for producing this vital chiral intermediate, with a focus on biocatalytic routes and their alternatives.
The trifluoromethyl groups on the phenyl ring of this compound enhance its lipophilicity and metabolic stability, making it an attractive component for drug candidates.[1] Its chiral center is crucial for the stereospecific interactions required for therapeutic efficacy. This has driven the development of various synthetic strategies to obtain high enantiomeric purity of its (R)- and (S)-enantiomers.
Biocatalysis: A Green and Efficient Route to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Recent advancements in biocatalysis have demonstrated a highly efficient and environmentally friendly method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. A bienzyme cascade system utilizing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) has been shown to produce the desired amine with exceptional yield and enantioselectivity.[2]
Table 1: Performance of the Bienzyme Cascade System for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine Synthesis [2]
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |
| ATA117 & ADH co-expression | 3,5-bis(trifluoromethyl)acetophenone | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | 99.9% | >99.9% |
This bienzyme system offers a significant advantage over single-enzyme systems by shifting the reaction equilibrium, leading to a 1.5-fold increase in substrate handling capacity.[2]
Experimental Protocol: Bienzyme Cascade Synthesis
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) is performed using a whole-cell biocatalyst co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH).[2]
Materials:
-
E. coli cells co-expressing ATA117 and ADH
-
3,5-bis(trifluoromethyl)acetophenone (BPO)
-
Isopropylamine (IPA) as amino donor
-
Pyridoxal-5'-phosphate (PLP) as cofactor
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) as cosolvent
Procedure:
-
Wet E. coli cells (0.25 g) are resuspended in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0).
-
A solution of 3,5-bis(trifluoromethyl)acetophenone (207.8 mM in 0.3 mL DMSO) is added to the cell suspension.
-
Isopropylamine (1038.8 mM) and PLP (1 mM) are added to the reaction mixture.
-
The total reaction volume is brought to 2 mL with 0.1 M Tris-HCl buffer (pH 9.0).
-
The reaction is incubated at 40°C with shaking at 180 rpm for 24 hours.
-
Product formation and enantiomeric excess are determined by gas chromatography (GC) analysis.
Alternative Synthetic Approaches and Comparative Performance
While the bienzyme cascade offers a superior method, other synthetic strategies have been employed, primarily focusing on the asymmetric reduction of the precursor ketone, 3,5-bis(trifluoromethyl)acetophenone, to the corresponding chiral alcohol, followed by conversion to the amine.
Table 2: Comparison of Biocatalytic Methods for the Synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |
| Leifsonia xyli HS0904 | 3,5-bis(trifluoromethyl)acetophenone | (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol | 62% | 99.4% |
| Sphingomonas sp. LZ1 | 3,5-bis(trifluoromethyl)acetophenone | (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol | 94% | 99.6% |
| Candida tropicalis 104 | 3,5-bis(trifluoromethyl)acetophenone | (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol | 70.3% | >99.9% |
It is important to note that Sphingomonas sp. and Candida tropicalis produce the (S)-enantiomer of the alcohol, which would lead to the (S)-amine. The choice of biocatalyst is therefore critical for obtaining the desired stereoisomer.
Chemical methods for the reduction of 3,5-bis(trifluoromethyl)acetophenone often rely on expensive and environmentally hazardous transition metal catalysts, such as Ruthenium complexes.[3] While effective, these methods present challenges in terms of cost, catalyst removal, and waste disposal, making biocatalytic alternatives more attractive from a green chemistry perspective.
Classical Chiral Resolution: A Traditional Alternative
Before the advent of highly efficient asymmetric synthesis, classical chiral resolution was a primary method for obtaining enantiomerically pure compounds. This technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
General Experimental Workflow: Chiral Resolution of an Amine
The following workflow illustrates the general principle of chiral resolution for a racemic amine using a chiral acid like (+)-tartaric acid.
While effective, classical resolution is often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.
Conclusion
This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. While traditional chemical synthesis and classical resolution methods exist, biocatalytic approaches, particularly the bienzyme cascade system, offer a superior alternative in terms of efficiency, stereoselectivity, and environmental impact. The data clearly indicates that for the synthesis of the crucial (R)-enantiomer, the ATA117 and ADH co-expression system provides a near-perfect yield and enantiomeric excess, making it the method of choice for sustainable and large-scale production. Researchers and drug development professionals should consider these advanced biocatalytic methods to streamline the synthesis of chiral amines and accelerate the development of new medicines.
References
Safety Operating Guide
Proper Disposal of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a halogenated amine compound. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Considerations
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or other protective clothing.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, following institutional and local regulations. Do not discharge this chemical into drains or sewers.[2][3]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and compliant disposal. This compound falls into two primary waste categories: halogenated organic waste and amine-containing waste .[4][5]
-
Action: Designate a specific, compatible waste container solely for halogenated organic compounds.[5] Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[4][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[3]
Step 2: Containerization
Select a waste container that is in good condition and compatible with the chemical.
-
Action: Use a clearly marked, leak-proof container with a secure, tight-fitting lid. Often, the original product container, if in good condition, can be repurposed for waste accumulation.[7] Ensure the container is kept closed except when adding waste.[6]
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[8][9] The label must include:
Step 4: Accumulation and Storage
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Action: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6] Store the container in a well-ventilated area, away from heat or ignition sources. Secondary containment is recommended to mitigate spills.[7]
Step 5: Scheduling Waste Pickup
Once the container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Action: Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to transport the hazardous waste yourself.[3]
Summary of Key Disposal Data
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste, Amine Waste | [4][5] |
| Container Type | Compatible, leak-proof with a secure lid | [6][7] |
| Required Labeling | "Hazardous Waste," full chemical name, start date, hazards, generator contact | [7][8][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [6] |
| Prohibited Actions | Do not mix with other waste types; Do not dispose down the drain | [2][3][4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific guidelines and your local regulations for complete compliance.
References
- 1. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. vumc.org [vumc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. bucknell.edu [bucknell.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guidance for Handling 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. This substance is known to cause skin and eye irritation.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes. A face shield may be necessary for tasks with a higher splash potential.[2] |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[5] Regularly inspect gloves for any signs of degradation or perforation. A timetable for regular replacement should be established.[6] |
| Body Protection | Protective Clothing/Lab Coat | Wear appropriate protective clothing to prevent skin contact.[5][7] Lab coats should have long sleeves and be fully buttoned.[8] |
| Coveralls | May be required for larger scale operations or where there is a higher risk of significant exposure.[3] | |
| Respiratory Protection | Air-Purifying Respirator | Use in inadequately ventilated areas or when airborne concentrations are expected to exceed exposure limits.[2] The type of respirator and filter must be appropriate for the specific hazards. |
| Self-Contained Breathing Apparatus (SCBA) | Required for high-risk activities or emergency situations where the concentration of airborne substances is unknown or very high.[3][6] | |
| Foot Protection | Closed-Toe Shoes | Perforated shoes, sandals, or similar footwear are not permitted in areas where this chemical is handled or stored.[6] |
| Chemical-Resistant Boots | Recommended when there is a risk of spills.[3][4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]
-
Avoid contact with skin and eyes.[7]
-
Prevent the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[7]
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke in the handling area.[10]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as oxidizing agents.
-
Store in a locked-up area accessible only to authorized personnel.
Disposal Plan
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[7][9] Consult your institution's environmental health and safety (EHS) office for specific guidance. General recommendations include:
-
Waste Treatment: Removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber is a potential disposal method.[10][11]
-
Containers: Dispose of contents and container to an approved waste disposal plant.[5]
Emergency Procedures
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[7]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[7]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for safely handling and disposing of this compound.
Caption: Logical workflow for safe handling and disposal.
References
- 1. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
